Rogletimide

Catalog No.
S541767
CAS No.
92788-10-8
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rogletimide

CAS Number

92788-10-8

Product Name

Rogletimide

IUPAC Name

3-ethyl-3-pyridin-4-ylpiperidine-2,6-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-4-7-13-8-5-9)6-3-10(15)14-11(12)16/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)

InChI Key

QXKJWHWUDVQATH-UHFFFAOYSA-N

SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

solubility

Soluble in DMSO

Synonyms

2-ethyl-2-(4-pyridyl)glutarimide, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, 3-PYG, pyridoglutethimide, rogletimide, rogletimide, (+-)-isomer

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=NC=C2

Isomeric SMILES

CC[C@@]1(CCC(=O)NC1=O)C2=CC=NC=C2

The exact mass of the compound Rogletimide is 218.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 619778. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Glutethimide - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Rogletimide operates as a reversible, non-steroidal (Type II) aromatase inhibitor [1]. Its core mechanism involves binding to and interfering with the cytochrome P450 heme moiety of the aromatase enzyme complex [1]. This binding competitively inhibits the conversion of androgens (such as androstenedione and testosterone) into estrogens (estrone and estradiol) [1].

  • Target Specificity: Unlike its structural relative glutethimide, this compound possesses no significant sedative-hypnotic effects, indicating a more targeted action on the aromatase enzyme rather than the central nervous system [1].
  • Therapeutic Rationale: By reducing systemic estrogen levels in postmenopausal women, this compound aimed to slow or stop the growth of hormone-receptor-positive breast cancers [1].

Clinical Efficacy and Quantitative Data

Clinical trials demonstrated that this compound's aromatase inhibition was dose-dependent, but its overall potency was lower than subsequent generations of inhibitors. The table below summarizes its efficacy compared to other aromatase inhibitors, based on clinical data in postmenopausal women [1].

Generation Medication Dosage % Inhibition Class IC50 (nM)
First This compound 400 mg 2x/day p.o. 63.5% Type II Not Specified
This compound 800 mg 2x/day p.o. 73.8% Type II Not Specified
Aminoglutethimide 250 mg 4x/day p.o. 90.6% Type II 4,500
Second Fadrozole 2 mg 2x/day p.o. 92.6% Type II Not Specified
Third Letrozole 0.5 mg 1x/day p.o. 98.4% Type II 2.5
Exemestane 25 mg 1x/day p.o. 97.9% Type I 15
Anastrozole 1 mg 1x/day p.o. 96.7–97.3% Type II 10

The data clearly shows that while effective, this compound's maximum inhibition of 73.8% at high doses was substantially lower than the >92% inhibition achieved by second and third-generation inhibitors. This lower potency was the primary reason for its lack of success in clinical development [1].

Chemical Synthesis Pathway

The synthesis of this compound, as outlined in search results, can be described in a logical workflow. The DOT script below defines a diagram of this process.

G Start Ethyl 4-pyridylacetate (Compound 1) Step1 Alkylation with iodoethane Start->Step1 Base-catalyzed Intermediate Ethyl 2-(4-pyridyl)butyrate (Compound 2) Step1->Intermediate Step2 Conjugate Addition with acrylamide Intermediate->Step2 Base-catalyzed Intermediate2 Linear Adduct (Compound 4) Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 End This compound (Compound 5) Step3->End

The synthesis of this compound begins with a base-catalyzed alkylation of ethyl 4-pyridylacetate using iodoethane, yielding Ethyl 2-(4-pyridyl)butyrate (Compound 2) [1] [2]. A subsequent base-catalyzed conjugate addition of this intermediate's carbanion to acrylamide forms a linear adduct (Compound 4) [1] [2]. The final step is an intramolecular cyclization where this adduct closes into the piperidinedione ring structure, producing this compound (Compound 5) [1] [2].

Research Significance and Context

This compound represented an early effort to develop a more selective and less toxic aromatase inhibitor than the first-generation drug aminoglutethimide, which could cause side effects like sedation and adrenal suppression [1]. While this compound itself failed due to insufficient potency, its investigation provided valuable structure-activity relationship (SAR) data that informed the development of later, more successful generations of aromatase inhibitors [1].

References

Rogletimide second-generation aromatase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Aromatase Inhibitors

To understand rogletimide's place in drug development, it is useful to compare its efficacy data with other aromatase inhibitors. The following table compiles quantitative data on the inhibition of whole-body aromatization in postmenopausal women for various drugs [1] [2].

Generation Medication Dosage % Inhibition
First Aminoglutethimide 250 mg four times/day 90.6%
Second This compound 200 mg twice/day 50.6%
This compound 400 mg twice/day 63.5%
This compound 800 mg twice/day 73.8%
Fadrozole 2 mg twice/day 92.6%
Third Letrozole 0.5 mg once/day 98.4%
Letrozole 2.5 mg once/day 98.9% to >99.1%
Anastrozole 1 mg once/day 96.7% - 97.3%
Exemestane 25 mg once/day 97.9%

Experimental Protocol: Key Studies

Here are the methodologies from two pivotal studies that evaluated this compound's mechanism and selectivity.

  • Study on Adrenal Steroidogenesis (1991)

    • Objective: To investigate the effect of this compound on adrenal steroidogenesis and compare it with other aromatase inhibitors (aminoglutethimide and CGS 16949A) [3].
    • Experimental System: Used dispersed adrenal cells from guinea pigs [3].
    • Procedure: Adrenal cells were stimulated with ACTH. The release of key steroids (cortisol, 17-hydroxyprogesterone, and androstenedione) was measured after exposing the cells to the various aromatase inhibitors [3].
    • Key Finding: At concentrations effective for inhibiting aromatase, This compound did not suppress the output of cortisol or other measured steroids. This contrasted with aminoglutethimide and CGS 16949A, which significantly disrupted steroid production, highlighting this compound's more selective action and potential for a better safety profile [3].
  • Clinical Study on Peripheral Aromatization (1992)

    • Objective: To evaluate and compare the influence of this compound and aminoglutethimide on peripheral aromatization in breast cancer patients [1].
    • Method: This was a clinical study in postmenopausal women with breast cancer. The level of aromatase inhibition was measured using a tracer methodology to calculate the inhibition of whole-body aromatization [2].
    • Result: this compound demonstrated dose-dependent inhibition of aromatase, but its maximum efficacy plateaued at a much lower level (73.8% at the highest tested dose) compared to aminoglutethimide (90.6%). This confirmed its lower potency in humans [1].

Mechanism of Action and Selectivity

The following diagram illustrates the key findings from the experimental studies, contrasting this compound's action with other inhibitors.

RogletimideMechanism ACTH ACTH Stimulation Cortisol Cortisol Production ACTH->Cortisol AG Aminoglutethimide AG->Cortisol Marked Reduction CGS CGS 16949A CGS->Cortisol Marked Reduction RGL This compound RGL->Cortisol No Significant Effect Aromatase Aromatase Activity Aromatase->RGL 80-90% Inhibition

> this compound selectively inhibits aromatase without suppressing cortisol production, unlike other inhibitors.

This compound is a reversible, non-steroidal (Type II) aromatase inhibitor [1] [2]. It works by binding to the cytochrome P450 heme moiety of the aromatase enzyme, competitively blocking the conversion of androgens to estrogens [1]. Its key differentiator was selectivity; early research indicated it did not interfere with cortisol synthesis, a significant side effect of the first-generation drug aminoglutethimide [3].

Why this compound Development Was Discontinued

Despite its selective action, this compound's development was not pursued primarily because of its lower potency. As shown in the efficacy table, even at high doses (800 mg twice daily), it could only achieve about 74% aromatase inhibition, which was substantially lower than the ~91% achieved by aminoglutethimide and vastly inferior to the >98% inhibition seen with third-generation drugs like letrozole and anastrozole [1] [2]. In the context of breast cancer treatment, this level of estrogen suppression was deemed therapeutically insufficient.

References

Chemical & Pharmacological Profile of Rogletimide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and properties of Rogletimide.

Attribute Detail
Generic Name This compound (also known as Pyridoglutethimide) [1] [2]
Drug Class Aromatase inhibitor (Antineoplastic agent) [1] [2]
Mechanism of Action Reversible (Type II) aromatase inhibition; binds to and interferes with the cytochrome P450 heme moiety [1]
Chemical Formula C12H14N2O2 [1]
Molar Mass 218.256 g·mol⁻¹ [1]
CAS Number 77148-45-3 [1]
SMILES O=C1NC(=O)CCC1(c2ccncc2)CC [1]
Route of Administration Oral (By mouth) [1]

Clinical Development and Efficacy Data

The following table places this compound in context with other aromatase inhibitors, showing its relative performance in clinical trials.

Generation Medication Dosage % Inhibition (in postmenopausal women) Class IC₅₀ (in breast cancer homogenates)
First This compound 800 mg twice/day p.o. 73.8% [1] Type II [1] Not Specified
Aminoglutethimide 250 mg four times/day p.o. 90.6% [1] Type II [1] 4,500 nM [1]
Third Letrozole 0.5 mg once/day p.o. 98.4% [1] Type II [1] 2.5 nM [1]

Accessing Deeper Drug Data

The quantitative data above is limited because detailed datasets from resources like DrugBank are typically restricted and require a formal application process [3].

  • Academic Licensing: DrugBank offers free academic licenses to students, professors, and research associates at academic institutions, provided the research is non-commercial [3].
  • Application Process: Access involves creating a DrugBank account, verifying your email, and having your application reviewed for eligibility. Approved datasets are released under a Creative Commons Attribution-NonCommercial 4.0 International License [3].

Conceptual Framework for Signaling Pathway Analysis

Although a specific signaling pathway for this compound was not detailed in the search results, it functions as an aromatase inhibitor. The diagram below illustrates a generalized workflow for how such a drug's response can be studied through key signaling pathways, inspired by modern deep learning approaches in oncology research [4].

G MultiomicsData Multi-omics Input Data (Gene Expression, CNV) SignalingPathways 46 KEGG Signaling Pathways (e.g., MAPK, PI3K-Akt, JAK-STAT) MultiomicsData->SignalingPathways DeepLearningModel Constrained Deep Learning Model (consDeepSignaling) SignalingPathways->DeepLearningModel DrugResponse Predicted Anticancer Drug Response (AUC) DeepLearningModel->DrugResponse

Generalized workflow for predicting drug response using signaling pathways and multi-omics data.

Experimental Protocol for Pathway Analysis

The methodology below is adapted from a study on the drug metreleptin and reflects approaches used to map signaling pathways in response to a therapeutic agent [5]. You can use it as a template for designing experiments with this compound.

  • Objective: To identify and characterize the saturable signaling pathways induced by a drug in human peripheral tissues.
  • Experimental Samples: Human muscle, adipose tissue, and peripheral blood mononuclear cells (PBMCs). These can be obtained from lean and obese subjects to compare responses [5].
  • Administration Models:
    • In Vivo: Acute administration of the drug to human subjects [5].
    • Ex Vivo: Treatment of freshly collected tissue samples with the drug [5].
    • In Vitro: Treatment of primary cultured cells derived from the tissues [5].
  • Pathway Analysis: Post-treatment, tissues and cells are analyzed for the activation (e.g., phosphorylation) of key signaling molecules. The cited study examined STAT3, AMPK, ERK1/2, Akt, mTOR, NF-kappaB, and IKKalpha/beta using specific assays [5].
  • Dose-Response & Saturation: Experiments should include a range of drug concentrations (e.g., 0-50 ng/mL) to establish a dose-response curve and identify the concentration at which pathway activation saturates [5].

Suggestions for Further Research

Given that this compound is not a marketed drug and data is limited, your research could focus on:

  • Contemporary Modeling: Applying a pathway-constrained deep learning model, like the consDeepSignaling framework [4], to predict this compound's activity and potential synergy with other drugs.
  • Literature and Patent Mining: The synthesis route for this compound is documented in chemical literature and patents [1], which can be valuable for reproducing the compound for further experimental studies.

References

Rogletimide molecular target

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Clinical Data

Rogletimide was tested in clinical trials for postmenopausal breast cancer. The following table summarizes key endocrine and efficacy data from these studies [1].

Parameter Findings
Dosing Tested at 200 mg, 400 mg, 800 mg, and 1200 mg, twice daily (b.d.)
Estradiol (E2) Suppression Significant suppression at 200 mg b.d.; greater, but not statistically significant, suppression at higher doses
Other Hormonal Effects Dose-related decrease in DHEA-S; suppression of other androgens (DHA, testosterone, androstenedione); no significant effect on cortisol, aldosterone, or gonadotropins
Clinical Response One objective response observed in a study of ten patients
Reported Side Effects Nausea, lethargy; side effects led to the withdrawal of 4 out of 10 patients at doses ≥400 mg b.d.

To put its performance into context, the table below compares this compound with other aromatase inhibitors [2].

Generation Medication Dosage % Aromatase Inhibition Class
First This compound 800 mg twice daily 73.8% Type II
First Aminoglutethimide 250 mg four times daily 90.6% Type II
Second Fadrozole 2 mg twice daily 92.6% Type II
Third Letrozole 0.5 mg once daily 98.4% Type II

Experimental Protocols for Aromatase Inhibition Studies

The key experiments that defined this compound's profile involved clinical pharmacokinetic and endocrine studies in patient populations [1]. The general workflow for such clinical studies is outlined below.

cluster_1 Intervention Phase cluster_2 Evaluation Phase Start Study Population: Postmenopausal Breast Cancer Patients A Study Design Start->A B Dose Escalation Protocol A->B C Sample Collection & Analysis B->C D Data & Endpoint Assessment C->D End Clinical Outcome & Tolerability Profile D->End

Clinical study workflow for this compound

Detailed Methodologies
  • Clinical Study Design

    • Population: Postmenopausal women with advanced breast cancer.
    • Dosing Regimen: A multiple-dose, escalating cross-over study. Doses (e.g., 200 mg, 400 mg, 800 mg, 1200 mg) were administered twice daily, with each dose level maintained for two weeks before escalation and assessment [1].
  • Sample Collection and Bioanalysis

    • Pharmacokinetic (PK) Sampling: Blood samples were collected at specified time points after dosing to establish a concentration-time profile for this compound. Serum concentrations of the drug were measured, often using high-performance liquid chromatography (HPLC) or tandem mass spectrometry (LC-MS/MS).
    • Endocrine Profiling: Blood samples were analyzed for hormone levels:
      • Efficacy Markers: Estradiol (E2), Estrone (E1), Estrone Sulfate (E1S).
      • Safety/Specificity Markers: Cortisol, Aldosterone, Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and adrenal androgens (DHEA-S, androstenedione). Hormone levels were typically measured using radioimmunoassays (RIA) [1].
  • Safety and Tolerability Assessment

    • Patients were monitored for adverse events (e.g., nausea, lethargy, rash).
    • Adrenal Function Test: A Synacthen (ACTH) stimulation test was performed to assess potential inhibition of other steroidogenic enzymes like 20,22-desmolase, which would indicate a lack of specificity [1].

Development Status and Rationale for Discontinuation

This compound never reached the market. Its development was discontinued after clinical trials, with its status listed as "No development reported" for breast cancer [3] [2]. The primary reason was its lower potency.

  • Lower Efficacy: As the comparative data shows, even at high doses (800 mg twice daily), this compound achieved about 74% aromatase inhibition, which was substantially lower than the >90% inhibition seen with aminoglutethimide and later-generation inhibitors [2].
  • Side Effects: Despite a more favorable side effect profile than aminoglutethimide (specifically, no significant suppression of cortisol or aldosterone) [1], side effects like nausea and lethargy were still dose-limiting [1]. The high doses required to achieve a therapeutic effect likely exacerbated these side effects, leading to an unfavorable risk-benefit ratio.

References

Rogletimide Drug Profile Overview

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Details
Alternative Names Pyridoglutethimide [1] [2]
Molecular Formula C₁₂H₁₄N₂O₂ [3]
Drug Class Antineoplastic; Aromatase Inhibitor [1] [2]
Originator/Developer Schering-Plough [1]
Highest Development Phase No development reported (for Breast Cancer) [1]
Latest Information Update 13 Aug 2002 [1]

Clinical Efficacy Data from 1992 Study

The table below summarizes key findings from a 1992 clinical study that investigated Rogletimide's influence on peripheral aromatization in postmenopausal women with advanced breast cancer. The study directly compared it to aminoglutethimide [4].

| Parameter | Aminoglutethimide (AG) 1000 mg daily | This compound (RG) 200 mg bd | This compound (RG) 400 mg bd | This compound (RG) 800 mg bd | | :--- | :---: | :---: | :---: | :---: | | Mean Aromatase Inhibition | 90.6% (± 1.8 s.e.m.) | 50.6% (± 9.8 s.e.m.) | 63.5% (± 5.7 s.e.m.) | 73.8% (± 5.8 s.e.m.) | | Mean Oestradiol (E2) Suppression | 75.7% (± 7.3 s.e.m.) | 30.7% (± 9.5 s.e.m.) | 40.2% (± 10.3 s.e.m.) | 57.6% (± 9.2 s.e.m.) |

Detailed Experimental Protocol from Clinical Study

For researchers interested in the foundational methodology, here is a detailed protocol from the key clinical study cited above [4].

  • Patient Cohort: The study involved 13 postmenopausal women with advanced breast cancer. Seven patients received aminoglutethimide, and six received this compound in a dose-escalating manner.
  • Drug Administration:
    • Aminoglutethimide (AG) group: Received 1000 mg of AG daily along with hydrocortisone cover.
    • This compound (RG) group: Received this compound at escalating doses of 200 mg twice daily (bd), 400 mg bd, and 800 mg bd.
  • In Vivo Aromatase Inhibition Measurement:
    • Technique: The double bolus injection technique.
    • Tracers: Intravenous injection of [4-¹⁴C] oestrone ([4-¹⁴C]E1) and [6,7-³H] androstenedione ([6,7-³H]4A).
    • Urine Collection: A 96-hour urine collection followed the injection.
  • Sample Analysis:
    • Extraction & Purification: Urinary oestrogens were extracted, and then separated and purified using a combination of chromatography and High-Performance Liquid Chromatography (HPLC).
    • Measurement: The radioactivity in the purified oestrogen fractions was measured to calculate the percentage of androstenedione converted to oestrone, which reflects aromatase activity.
  • Plasma Oestradiol Measurement: Plasma oestradiol (E2) levels were also measured to assess the biological consequence of aromatase inhibition.

Mechanism of Action and Pathway Context

This compound is a non-steroidal, reversible aromatase inhibitor (classified as a Type II inhibitor). It functions by binding to the cytochrome P450 heme moiety of the aromatase enzyme, thus competitively inhibiting the conversion of androgens to estrogens [2].

While this compound itself is not a direct modulator of Wnt signaling, research into signaling pathways like Wnt is crucial in modern cancer drug development. The following diagram illustrates the general function of an aromatase inhibitor in the hormone signaling pathway, which is this compound's primary mechanism.

G Aromatase Inhibitor Mechanism Androgens Androgens Aromatase Aromatase Androgens->Aromatase  Conversion Estrogens Estrogens Aromatase->Estrogens Inhibitor Inhibitor Inhibitor->Aromatase  Inhibits

Aromatase inhibitors block the conversion of androgens to estrogens, reducing estrogen-driven cancer growth [2].

Reasons for Halted Development and Current Status

  • Primary Reason: Sub-optimal Efficacy - As the clinical data shows, even at the highest tolerated dose (800 mg twice daily), this compound achieved a mean aromatase inhibition of only 73.8%, which was significantly lower than the 90.6% inhibition achieved by aminoglutethimide [4]. Its oestradiol suppression was also comparatively weaker.
  • Lower Potency - It was found to be a less potent aromatase inhibitor than aminoglutethimide, which itself was later superseded by more effective, third-generation inhibitors like letrozole and anastrozole [2].
  • No Recent Development - According to drug profiles, there has been no reported development for this compound in breast cancer since at least 2002 [1]. It is classified as a drug that was never marketed [2].

References

Rogletimide Synthesis and Analytical Protocol: A Comprehensive Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rogletimide

This compound (also known as pyridoglutethimide) is a pharmaceutical compound that was investigated as a selective aromatase inhibitor for the potential treatment of advanced breast cancer in postmenopausal women [1]. Chemically identified as 3-ethyl-3-(pyridin-4-yl)piperidine-2,6-dione with a molar mass of 218.256 g·mol⁻¹ [1], this compound is structurally related to the sedative drug glutethimide but was found to possess different pharmacological activity, specifically targeting estrogen synthesis without significant sedative-hypnotic effects [1].

Despite its promising mechanism of action and potentially fewer side effects compared to earlier aromatase inhibitors like aminoglutethimide, this compound was never marketed commercially due to its lower potency, which rendered it unsuccessful in clinical trials [1] [2]. The development of more potent alternatives led to the discontinuation of its clinical development [1]. Nevertheless, its synthesis and analysis remain of interest to researchers in medicinal chemistry and drug development.

Chemical Synthesis Protocol

Synthetic Pathway Overview

The synthesis of this compound follows a three-step sequence beginning from ethyl 4-pyridylacetate [1]. The procedure involves alkylation, conjugate addition, and intramolecular cyclization to form the final piperidine-2,6-dione structure.

Table 1: Reagents and Conditions for this compound Synthesis

Step Reaction Starting Material Reagents/Conditions Product
1 Alkylation Ethyl 4-pyridylacetate [54401-85-3] (1) Base catalyst, iodoethane Ethyl 2-(4-pyridyl)butyrate [76766-56-8] (2)
2 Conjugate Addition Compound (2) Base catalyst, acrylamide (3) Intermediate (4)
3 Intramolecular Cyclization Intermediate (4) - This compound (5)
Step-by-Step Experimental Procedure
2.2.1 Step 1: Alkylation to Form Ethyl 2-(4-pyridyl)butyrate
  • Reaction Setup: Charge a dry round-bottom flask equipped with a magnetic stirrer with ethyl 4-pyridylacetate (1) in an appropriate anhydrous solvent (e.g., DMF or THF).
  • Base Addition: Add a strong base catalyst (e.g., sodium ethoxide or potassium tert-butoxide) slowly at room temperature under inert atmosphere (nitrogen or argon).
  • Alkylation: Introduce iodoethane dropwise while maintaining the temperature below 30°C to prevent side reactions.
  • Reaction Monitoring: Monitor reaction completion by TLC or HPLC.
  • Workup: Quench the reaction with saturated ammonium chloride solution, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product (ethyl 2-(4-pyridyl)butyrate, 2) using column chromatography or recrystallization.
2.2.2 Step 2: Conjugate Addition with Acrylamide
  • Carbanion Formation: Dissolve compound (2) in anhydrous THF in a dried flask under inert atmosphere. Add a strong base (e.g., LDA) at -78°C to generate the carbanion.
  • Addition Reaction: Slowly add acrylamide (3) dissolved in THF to the reaction mixture, maintaining low temperature.
  • Reaction Completion: Allow the mixture to warm gradually to room temperature and stir until the reaction is complete by TLC monitoring.
  • Isolation: Quench carefully with water, extract with ethyl acetate, dry the combined organic layers, and concentrate to obtain intermediate (4).
2.2.3 Step 3: Intramolecular Cyclization to this compound
  • Cyclization: The intermediate (4) undergoes spontaneous intramolecular cyclization under the reaction conditions or with mild heating to form this compound (5).
  • Purification: Purify the crude product using recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
  • Characterization: Confirm the structure using NMR, mass spectrometry, and IR spectroscopy.

The following diagram illustrates the synthesis pathway:

G This compound Synthesis Pathway A Ethyl 4-pyridylacetate (Compound 1) B Ethyl 2-(4-pyridyl)butyrate (Compound 2) A->B Step 1 Alkylation with iodoethane Base catalyst C Intermediate (Compound 4) B->C Step 2 Conjugate addition Base catalyst D This compound (Compound 5) C->D Step 3 Intramolecular cyclization Acrylamide Acrylamide (Compound 3) Acrylamide->C Reagent

Analytical Methods and Characterization

Chiral HPLC Analysis of this compound and Its Metabolites

A validated stereospecific high-performance liquid chromatography (HPLC) method has been developed for the simultaneous quantification of this compound isomers and its N-oxide metabolites in plasma samples [3].

3.1.1 HPLC Conditions
  • Column: Chiral cellulose-[4-methylbenzoate]ester column (Chiracel OJ)
  • Mobile Phase: n-hexane/anhydrous ethanol (65/35, v/v)
  • Flow Rate: 0.9 ml/min
  • Column Temperature: +35°C
  • Detection: UV detection at 257 nm
  • Injection Volume: 12-48 μl
  • Internal Standard: S-aminoglutethimide (S-Ag)
3.1.2 Sample Preparation Protocol
  • Cartridge Conditioning: Condition Bond Elut RP8 500-mg cartridges with 5 ml methanol followed by 5 ml water.
  • Sample Application: Apply 1 ml plasma sample spiked with 5 μM S-aminoglutethimide (internal standard) to the conditioned cartridge.
  • Washing: Wash with 6 ml water to remove impurities.
  • Elution: Elute analytes with 4 ml methanol.
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitution: Reconstitute the residue in 400 μl anhydrous ethanol before HPLC injection.
3.1.3 Method Performance Characteristics

Table 2: HPLC Assay Validation Parameters

Analyte Retention Time (min) Linear Range (μM) Detection Limit (μM) Intra-assay CV (%) Inter-assay CV (%)
R-Rog 17 2.5-10 2.5 10.5 21.0
S-Rog 28 0.5-10 0.5 5.5 8.7
R-Nox 31 0.25-2.5 0.25 7.6 20.8
S-Nox 76 0.50-2.5 0.5 11.7 6.4
Structural Characterization Techniques

For complete characterization of synthesized this compound, employ the following techniques:

  • Nuclear Magnetic Resonance (NMR): Perform (^1)H and (^{13})C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm molecular structure.
  • Mass Spectrometry: Use ESI or EI-MS to verify molecular weight (m/z 218.256 for C₁₂H₁₄N₂O₂).
  • Infrared Spectroscopy: Characterize functional groups, particularly the carbonyl stretches of the piperidine-2,6-dione core.

Clinical Pharmacology and Comparative Efficacy

This compound was developed as a selective aromatase inhibitor with the goal of suppressing estrogen synthesis in postmenopausal women with hormone-responsive breast cancer [1]. Clinical studies investigated its efficacy at various dosage regimens.

Table 3: Comparative Efficacy of Aromatase Inhibitors in Clinical Studies

Generation Medication Dosage % Inhibition Class
First This compound 200 mg 2x/day p.o. 50.6% Type II
400 mg 2x/day p.o. 63.5%
800 mg 2x/day p.o. 73.8%
First Aminoglutethimide 250 mg 4x/day p.o. 90.6% Type II
Third Anastrozole 1 mg 1x/day p.o. 96.7-97.3% Type II
Third Letrozole 0.5 mg 1x/day p.o. 98.4% Type II

The data clearly demonstrates why this compound did not progress to commercialization; even at high doses (800 mg twice daily), it achieved only 73.8% aromatase inhibition compared to 90.6% for aminoglutethimide and over 96% for third-generation agents like anastrozole and letrozole [1].

As a Type II aromatase inhibitor, this compound acts as a nonsteroidal, reversible compound that binds to and interferes with the cytochrome P450 heme moiety of the aromatase enzyme [1]. This mechanism differs from Type I inhibitors which are steroidal and irreversibly bind to the substrate-binding site.

The following diagram illustrates the metabolic pathway of this compound:

G This compound Metabolic Pathway A R-Rogletimide Isomer C R-Rogletimide-N-oxide Metabolite A->C Metabolism B S-Rogletimide Isomer D S-Rogletimide-N-oxide Metabolite B->D Metabolism

Research Applications and Conclusion

Potential Research Applications

Although this compound did not achieve clinical success, it remains valuable for:

  • Medicinal Chemistry Studies: Structure-activity relationship (SAR) investigations of aromatase inhibitors.
  • Comparative Pharmacology: Benchmarking against newer generations of aromatase inhibitors.
  • Analytical Method Development: Chiral separation techniques for pharmaceutical compounds.
  • Metabolic Pathway Studies: Understanding N-oxide formation in glutethimide analogs.
Conclusion

The synthesis of this compound involves a straightforward three-step process with well-established protocols, though the compound's lower potency limited its clinical application. The chiral HPLC method provides robust analysis of the drug and its metabolites, demonstrating that both R and S isomers undergo metabolic conversion to N-oxide derivatives [3]. Researchers working with this compound should prioritize the stereospecific analytical methods to accurately characterize both enantiomers and their metabolites due to their different pharmacokinetic profiles and potential pharmacological activities.

While this compound itself is not clinically useful, its development contributed valuable insights to the field of aromatase inhibition, ultimately leading to more effective therapeutic agents for hormone-responsive breast cancer.

References

Rogletimide administration route

Author: Smolecule Technical Support Team. Date: February 2026

Rogletimide Application Notes

1. Basic Drug Profile

  • Drug Name: this compound (also known as Pyridoglutethimide) [1]
  • Pharmacological Class: Selective, non-steroidal (Type II) aromatase inhibitor [1] [2]
  • Therapeutic Application: Investigated for the treatment of hormone-sensitive advanced breast cancer in postmenopausal women. It was developed as an analogue of aminoglutethimide but designed to be more selective for the aromatase enzyme [1] [3].
  • Development Status: Never marketed. Clinical trials were unsuccessful due to its lower potency compared to subsequent aromatase inhibitors [1].

2. Route of Administration and Dosage The sole route of administration evaluated in clinical trials was oral (by mouth) [1]. Clinical studies investigated a range of doses to determine efficacy and establish a dose-response relationship [1].

3. Mechanism of Action this compound acts as a reversible (Type II) aromatase inhibitor. It binds to the haem group of the cytochrome P450 aromatase enzyme, competitively and reversibly inhibiting the conversion of androgens (androstenedione) to estrogens (estrone). This suppression of estrogen biosynthesis is the basis for its therapeutic effect in estrogen receptor-positive breast cancer [1] [2].

The following diagram illustrates the workflow for profiling an aromatase inhibitor like this compound, from its molecular mechanism to clinical evaluation:

Quantitative Data Summary

The table below summarizes key quantitative data for this compound and other aromatase inhibitors from clinical studies, highlighting its relative position in the drug class [1].

Table 1: Comparison of Aromatase Inhibitors in Clinical Use and Development

Generation Medication Dosage % Aromatase Inhibition Class IC50 (nM)
First This compound 800 mg twice/day 73.8% Type II ?
First Aminoglutethimide 250 mg four times/day 90.6% Type II 4,500
Second Formestane 250 mg every 2 weeks (i.m.) 84.8% Type I 30
Third Anastrozole 1 mg once/day 96.7–97.3% Type II 10
Third Letrozole 0.5 mg once/day 98.4% Type II 2.5
Third Exemestane 25 mg once/day 97.9% Type I 15

Experimental Protocols

Protocol 1: In Vitro Aromatase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, a key measure of its potency [1] [2].

  • Objective: To evaluate the ability of this compound to inhibit the aromatase enzyme in a cell-free or cell-based system.
  • Materials:
    • Human placental microsomes or aromatase-expressing cell lines (e.g., JEG-3, MCF-7aro).
    • Radiolabeled androgen substrate (e.g., ¹⁴C- or ³H-androstenedione).
    • Test compounds: this compound, Aminoglutethimide (reference control).
    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
    • NADPH-regenerating system.
    • Scintillation counter and fluid.
  • Methodology:
    • Reaction Setup: Incubate the enzyme source with a fixed concentration of the radiolabeled substrate and varying concentrations of this compound in the presence of the NADPH-regenerating system.
    • Incubation: Allow the reaction to proceed at 37°C for a predetermined time (e.g., 30-60 minutes).
    • Reaction Termination: Stop the reaction by adding a organic solvent (e.g., trichloroacetic acid) or by placing the tubes on ice.
    • Product Extraction and Measurement: Extract the tritiated water (³H₂O) released during the aromatization reaction using charcoal or chloroform. The radioactivity in the aqueous phase is measured with a scintillation counter.
    • Data Analysis: Plot the percentage of enzyme activity remaining against the log of the inhibitor concentration. The IC50 value is the concentration of this compound that inhibits 50% of the enzyme activity under the specified conditions.

Protocol 2: In Vivo Estrogen Suppression Study in Postmenopausal Models

This protocol assesses the efficacy of this compound in suppressing systemic estrogen levels in a clinically relevant model [1] [3].

  • Objective: To measure the suppression of plasma estrogens (Estradiol - E2, Estrone - E1) in postmenopausal patients or animal models following oral administration of this compound.
  • Materials:
    • Postmenopausal women with advanced breast cancer (clinical trial) or an appropriate ovariectomized animal model.
    • This compound for oral administration.
    • Blood collection tubes (EDTA).
    • Radioimmunoassay (RIA) or highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) kits for estrogen measurement.
  • Methodology:
    • Baseline Measurement: Collect a pre-dose blood sample from each subject to establish baseline plasma estrogen levels.
    • Drug Administration: Administer this compound orally at the specified doses (e.g., 200 mg, 400 mg, 800 mg twice daily) [1].
    • Post-Dose Sampling: Collect blood samples at predetermined time points post-administration (e.g., trough levels before the next dose).
    • Sample Processing: Centrifuge blood samples to isolate plasma and store at -80°C until analysis.
    • Hormone Assay: Measure the concentrations of E1, E2, and estrone sulfate (E1S) in the plasma samples using RIA or LC-MS/MS.
    • Data Analysis: Calculate the percentage suppression from baseline for each estrogen at each dose level to establish the dose-response relationship.

Conclusion

This compound represents an early effort to develop a selective aromatase inhibitor with an oral route of administration. While it demonstrated a clear dose-dependent effect on estrogen synthesis, its development was halted due to insufficient potency when compared to the subsequent, more powerful third-generation inhibitors like letrozole and anastrozole [1] [3]. The data and protocols outlined here serve as a historical reference for researchers studying the evolution of endocrine therapy for breast cancer.

References

Comprehensive Application Notes and Experimental Protocols for Rogletimide Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rogletimide

This compound (also known as pyridoglutethimide) is a pharmaceutical compound that functions as a selective aromatase inhibitor with potential applications in cancer research and drug development. This compound represents an early-generation aromatase inhibitor structurally related to glutethimide but lacking significant sedative-hypnotic properties due to its specific molecular modifications [1]. This compound was initially investigated for the treatment of hormone-responsive breast cancer but was never marketed commercially due to its lower potency compared to subsequent generations of aromatase inhibitors [1]. Despite its limited clinical development, this compound remains a compound of significant research interest for understanding the evolution of aromatase inhibition strategies and for potential application in combinatorial therapeutic approaches.

The chemical structure of this compound (C₁₂H₁₄N₂O₂) features a piperidine-2,6-dione core with an ethyl group and pyridin-4-yl substitution at the 3-position, giving it a molar mass of 218.256 g·mol⁻¹ [1] [2]. This structure differs from its predecessor aminoglutethimide primarily in the replacement of the phenyl ring with a pyridinyl group, which contributes to its reduced side effect profile while maintaining aromatase inhibitory activity [1]. As a Type II nonsteroidal aromatase inhibitor, this compound acts reversibly by binding to and interfering with the cytochrome P450 heme moiety of the aromatase enzyme complex [1].

Drug Profile and Historical Development Data

Chemical Properties and Development Status

This compound was investigated primarily during the 1980s and 1990s as a potential therapeutic agent for breast cancer, with research and development activities involving organizations such as Schering-Plough [3] [1]. The drug received orphan designation from regulatory bodies, a status designed to encourage development of treatments for rare diseases [3]. Despite reaching clinical trial phases, this compound's development was ultimately discontinued, with no reported development activities since August 2002 [3].

The compound is classified pharmacologically as an antineoplastic agent and hormone therapy with a specific mechanism of action as an aromatase inhibitor [3]. In direct comparative clinical studies, this compound demonstrated a dose-dependent inhibition of peripheral aromatization in postmenopausal women with breast cancer, with dosages ranging from 200 mg twice daily to 800 mg twice daily producing inhibition rates from 50.6% to 73.8% [1]. This efficacy profile positioned it between first-generation aromatase inhibitors like aminoglutethimide and subsequent more potent generations.

Comparative Clinical Efficacy Data

Table 1: Comparative Aromatase Inhibition Profile of this compound and Other Aromatase Inhibitors

Generation Medication Dosage % Inhibition Class IC₅₀
First Testolactone 250 mg 4x/day p.o. ? Type I ?
First This compound 200 mg 2x/day p.o. 50.6% Type II ?
First This compound 400 mg 2x/day p.o. 63.5% Type II ?
First This compound 800 mg 2x/day p.o. 73.8% Type II ?
First Aminoglutethimide 250 mg 4x/day p.o. 90.6% Type II 4,500 nM
Second Formestane 250 mg 1x/day p.o. 57.3% Type I 30 nM
Second Fadrozole 2 mg 2x/day p.o. 92.6% Type II ?
Third Exemestane 25 mg 1x/day p.o. 97.9% Type I 15 nM
Third Anastrozole 1 mg 1x/day p.o. 96.7–97.3% Type II 10 nM
Third Letrozole 0.5 mg 1x/day p.o. 98.4% Type II 2.5 nM

Data compiled from scientific literature [1]

Modern Research Applications

Potential Applications in Contemporary Research

While this compound is no longer in clinical development, it retains utility in several research contexts:

  • Mechanistic studies of aromatase inhibition: this compound serves as a valuable tool compound for understanding the structure-activity relationship of Type II aromatase inhibitors, particularly for investigating the steroidogenic enzyme cascade and its regulation in various tissue types [1].

  • Combinatorial therapy screening: With recent advances in combinatorial drug discovery approaches like the Combinatorial Drug Assembler (CDA) platform, this compound can be evaluated alongside other targeted agents to identify potential synergistic relationships [4]. This is particularly relevant given the recognition that cancer cells possess compensatory mechanisms that often limit the efficacy of single-pathway targeting [4] [5].

  • Signal transduction pathway analysis: this compound can be utilized in studies investigating crosstalk between hormonal signaling pathways and other critical cellular signaling networks such as GPCR-activated ERK pathways [6]. The interplay between aromatase inhibition and downstream signaling effectors represents an area of ongoing research interest.

  • Proteoform characterization studies: Advanced proteomic techniques like PEPPI-MS (Polyacrylamide-Gel-Based Prefractionation for Analysis of Intact Proteoforms and Protein Complexes by Mass Spectrometry) can utilize tool compounds like this compound to characterize changes in proteoform expression patterns resulting from aromatase inhibition [7].

Emerging Research Opportunities

The development of resistance to third-generation aromatase inhibitors in hormone-receptor-positive breast cancer has renewed interest in understanding alternative inhibition strategies where this compound may provide mechanistic insights [1]. Additionally, the compound's specific structural properties make it a candidate for prodrug modification or incorporation into targeted delivery systems that could potentially overcome its limitations of potency. Research on phytochemical-bioactive combinations has revealed that natural compounds like curcumin, resveratrol, and EGCG can modulate multiple signaling pathways including PI3K/AKT, MAPK-ERK, Wnt, and Hedgehog [8], suggesting potential for combination studies with established aromatase inhibitors like this compound to overcome compensatory pathway activation.

Experimental Protocols and Methodologies

Biochemical Aromatase Inhibition Assay

Purpose: To evaluate the direct inhibitory activity of this compound on the aromatase enzyme complex.

Materials and Reagents:

  • Human placental microsomes or recombinant aromatase expression system
  • ¹⁴C-androstenedione substrate (specific activity 50-60 mCi/mmol)
  • This compound test compound (prepare fresh 10 mM stock solution in DMSO)
  • NADPH regenerating system (1.3 mM NADP⁺, 3.6 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase)
  • Potassium phosphate buffer (50 mM, pH 7.4)
  • Charcoal suspension (5% in water)
  • Scintillation cocktail and vials

Procedure:

  • Prepare incubation mixtures containing 100 μL microsomal protein (0.5-1.0 mg/mL), potassium phosphate buffer, and varying concentrations of this compound (0.1-100 μM) in a final volume of 500 μL.
  • Pre-incubate mixtures for 5 minutes at 37°C in a water bath with shaking.
  • Initiate reactions by adding ¹⁴C-androstenedione substrate (final concentration 100 nM) and NADPH regenerating system.
  • Incubate for 30 minutes at 37°C with continuous shaking.
  • Terminate reactions by placing tubes on ice and adding 500 μL cold charcoal suspension.
  • Centrifuge at 3000 × g for 10 minutes at 4°C.
  • Transfer aliquots of supernatant to scintillation vials, add scintillation cocktail, and quantify ³H₂O formation by liquid scintillation counting.
  • Calculate percentage inhibition relative to vehicle control and determine IC₅₀ values using nonlinear regression analysis [1].
Cellular Aromatase Activity Assessment

Purpose: To measure the effects of this compound on aromatase activity in intact cells.

Cell Culture and Treatment:

  • Utilize aromatase-expressing cell lines (e.g., MCF-7aro, H295R)
  • Culture cells in appropriate medium supplemented with 10% fetal bovine serum
  • Plate cells at 5 × 10⁴ cells/well in 24-well plates and allow to adhere overnight
  • Treat with this compound at concentrations ranging from 1 nM to 100 μM for 24 hours
  • Include aminoglutethimide as a reference inhibitor and vehicle controls

Aromatase Activity Measurement:

  • After pretreatment, incubate cells with 100 nM testosterone as substrate for 6-24 hours
  • Collect culture medium and measure estradiol production using ELISA or LC-MS/MS
  • Normalize estradiol values to total cellular protein content
  • Express results as percentage inhibition relative to vehicle-treated controls [1]
Combinatorial Screening Protocol

Purpose: To identify synergistic interactions between this compound and other targeted agents using transcriptional response modules.

Methodology:

  • Generate disease-specific gene expression signatures from RNA-seq or microarray data
  • Apply the Combinatorial Drug Assembler (CDA) algorithm to identify potential synergistic drug pairs
  • Treat relevant cell models with this compound alone and in combination with candidate partners identified through CDA analysis
  • Assess combination effects using validated synergy models (e.g., Bliss independence or Loewe additivity)
  • Validate synergistic pairs through dose-response matrix assays [4]

Table 2: Experimental Conditions for this compound Combination Screening

Step Parameter Conditions Output Measures
Cell culture Model system Breast cancer cell lines (MCF-7, MDA-MB-231) Viability, proliferation
Compound treatment This compound range 0.1-100 μM Dose-response curve
Combination partners Candidate agents Phytochemicals, kinase inhibitors, etc. Synergy scores
Assay duration Time points 24, 48, 72 hours IC₅₀ shifts
Downstream analysis Signaling pathways PI3K/AKT, MAPK-ERK, apoptotic markers Pathway modulation

Signaling Pathways and Mechanism of Action

This compound functions primarily as a reversible competitive inhibitor of the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [1]. As a Type II aromatase inhibitor, it binds to the cytochrome P450 heme moiety of the enzyme, disrupting the catalytic activity through coordination with the iron atom in the active site. This mechanism differs from Type I steroidal inhibitors that act as substrate analogs and cause irreversible enzyme inactivation.

The following diagram illustrates this compound's primary molecular targets and downstream consequences:

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase Conversion Estrogens Estrogens Aromatase->Estrogens CellProliferation CellProliferation Estrogens->CellProliferation GeneExpression GeneExpression Estrogens->GeneExpression Via ER Activation This compound This compound This compound->Aromatase Competitive Inhibition Apoptosis Apoptosis This compound->Apoptosis Indirect Induction

Figure 1: this compound's mechanism of aromatase inhibition and downstream cellular effects. The compound competitively inhibits the conversion of androgens to estrogens, leading to reduced estrogen-mediated signaling.

The inhibition of estrogen biosynthesis by this compound has downstream consequences on multiple signaling pathways:

  • Estrogen receptor signaling: Reduced estrogen availability leads to decreased activation of both genomic and non-genomic estrogen receptor signaling, affecting processes such as cell proliferation, survival, and differentiation in hormone-responsive tissues [4].

  • GPCR-ERK crosstalk: Estrogen deprivation can modulate GPCR-activated ERK pathways, potentially altering the balance between nuclear and cytosolic ERK signaling destinations [6]. This is significant because the subcellular localization of activated ERK determines downstream signaling consequences—nuclear ERK primarily affects transcription factors and gene expression, while cytosolic ERK modulates translation, mitosis, and apoptosis [6].

  • Cross-talk with other pathways: this compound-induced estrogen suppression may influence Wnt/β-catenin signaling, PI3K/AKT pathway, and inflammatory signaling networks through complex endocrine feedback mechanisms [8] [5].

Technical Considerations and Limitations

Chemical Properties and Stability

This compound possesses a piperidine-2,6-dione structure that confers moderate aqueous solubility but limited stability under extreme pH conditions. For in vitro studies, fresh stock solutions should be prepared in DMSO at concentrations not exceeding 100 mM, with aliquots stored at -20°C to prevent degradation. The compound exhibits pH-dependent stability, with optimal stability in the physiological pH range (7.0-7.8). Researchers should note that the compound may undergo hydrolytic degradation under strongly acidic or basic conditions, potentially generating 3-ethyl-3-(4-pyridinyl) glutaric acid and ammonium ion as degradation products.

Analytical Methods

High-performance liquid chromatography (HPLC) methods for this compound quantification typically employ C18 reverse-phase columns with mobile phases consisting of acetonitrile and aqueous buffers (e.g., ammonium acetate or phosphate buffers) at neutral pH. Detection is optimally performed using UV absorbance at 260-265 nm, leveraging the compound's pyridine chromophore. For sensitive quantification in biological matrices, LC-MS/MS methods provide superior specificity and lower limits of detection, with characteristic mass transitions of m/z 219→201 for this compound [2].

Research Limitations

The primary research limitation of this compound is its lower potency compared to subsequent generations of aromatase inhibitors, with reported IC₅₀ values in cellular models approximately 100-1000-fold higher than third-generation agents like letrozole and anastrozole [1]. This reduced potency necessitates the use of higher concentrations in experimental settings, potentially increasing the risk of off-target effects. Additionally, the compound exhibits moderate plasma protein binding (approximately 70-80% in human plasma), which should be considered when calculating free drug concentrations in experimental systems.

Conclusion

This compound represents a historically significant aromatase inhibitor that continues to offer value as a research tool despite its limitations in clinical development. Its well-characterized mechanism of action as a Type II nonsteroidal aromatase inhibitor and its distinct chemical structure make it particularly useful for comparative studies of aromatase inhibition strategies and structure-activity relationships. The compound's potential application in combinatorial therapy screening and signaling pathway analysis aligns with contemporary drug discovery approaches that emphasize multi-target strategies and pathway-specific modulation. While its research applications require careful consideration of its potency limitations, this compound remains a valuable compound for investigating endocrine signaling and developing novel therapeutic combinations for hormone-responsive conditions.

References

Rogletimide: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Historical Context

Rogletimide (also known as Pyridoglutethimide) is a non-steroidal, type II aromatase inhibitor related in chemical structure to aminoglutethimide [1]. It was investigated for the treatment of hormone-dependent breast cancer but was never marketed as a pharmaceutical product [1]. Its development was primarily hindered by its lower potency compared to other aromatase inhibitors that followed, such as letrozole and anastrozole, causing it to be unsuccessful in clinical trials [1].

Aromatase is the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens like androstenedione and testosterone into estrogens such as estrone and estradiol [2] [3]. In postmenopausal women, estrogens are primarily synthesized in peripheral tissues (e.g., adrenal glands, adipose tissue), and elevated estrogen levels can stimulate the growth of estrogen receptor-positive breast cancer cells [2] [3]. By inhibiting the aromatase enzyme, this compound aimed to reduce systemic estrogen levels, thereby curbing the proliferation of hormone-sensitive cancer cells [2].

The following table summarizes its key characteristics and the rationale for its discontinued status:

Table 1: Profile of this compound as an Experimental Compound

Attribute Description
Chemical Class Non-steroidal, Type II Aromatase Inhibitor [1]
Related Drug Aminoglutethimide (structurally related but with fewer sedative side effects) [1]
Mechanism of Action Reversible, competitive inhibition of the aromatase enzyme by binding to its cytochrome P450 heme moiety [3] [1]
Primary Investigational Use Treatment of breast cancer [1]
Development Status Development halted; not marketed [1]
Reason for Discontinuation Lower potency compared to subsequent generation aromatase inhibitors (e.g., anastrozole, letrozole) [4] [1]

Pharmacological and Clinical Data

This compound was administered orally in clinical trials [1]. Its pharmacological activity as an aromatase inhibitor was confirmed in humans, showing a dose-dependent suppression of estrogen synthesis.

Table 2: Clinical Pharmacodynamic Data of this compound in Postmenopausal Women

Oral Dosage Percent Aromatase Inhibition Citation
200 mg twice daily 50.6% [1]
400 mg twice daily 63.5% [1]
800 mg twice daily 73.8% [1]

For context, the table below compares this compound with other aromatase inhibitors, illustrating its relative position within the drug class.

Table 3: Comparison of Aromatase Inhibitors

Generation Medication Dosage % Inhibition Class IC50 (in breast cancer homogenates)
First This compound 400 mg twice/day p.o. 63.5% Type II Not Specified
First Aminoglutethimide 250 mg four times/day p.o. 90.6% Type II 4,500 nM
Third Letrozole 2.5 mg once/day p.o. >99% Type II 2.5 nM
Third Anastrozole 1 mg once/day p.o. ~97% Type II 10 nM

Detailed Experimental Protocol: HPLC Assay for this compound and its Metabolites

The following is a detailed methodology for the extraction and quantification of this compound and its N-oxide isomer metabolites (R-Nox and S-Nox) from human plasma, as developed and validated in the 1990s [5].

Materials and Equipment
  • Analytical Standard: this compound, R-Rog, S-Rog, R-Nox, S-Nox, and S-aminoglutethimide (S-Ag) as internal standard.
  • Solid-Phase Extraction (SPE) Cartridges: Bond Elut RP8 (500 mg).
  • HPLC System: Configured with a UV detector.
  • HPLC Column: Chiral cellulose-[4-methylbenzoate]ester column (e.g., Chiracel OJ).
  • Mobile Phase: n-hexane / anhydrous ethanol (65/35, v/v).
  • Solvents: HPLC-grade methanol, anhydrous ethanol, n-hexane, and water.
Sample Preparation and Extraction Procedure
  • Spike and Internal Standard Addition: To 1 mL of plasma sample, add 5 µM of the internal standard, S-aminoglutethimide (S-Ag).
  • SPE Cartridge Conditioning: Condition a Bond Elut RP8 500-mg cartridge sequentially with 5 mL of methanol followed by 5 mL of water.
  • Sample Application: Apply the spiked 1 mL plasma sample to the conditioned cartridge.
  • Cartridge Washing: Wash the cartridge with 6 mL of water to remove polar impurities.
  • Analyte Elution: Elute the target analytes (this compound isomers and N-oxide metabolites) using 4 mL of methanol. Collect the eluate.
  • Solvent Evaporation: Evaporate the methanol eluate to complete dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
  • Reconstitution: Reconstitute the dried residue in 400 µL of anhydrous ethanol.
  • Injection: Vortex thoroughly to ensure complete dissolution and inject 12-48 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
  • Column: Chiralcel OJ column.
  • Column Temperature: +35 °C (thermostated).
  • Mobile Phase: n-hexane / anhydrous ethanol (65/35, v/v).
  • Flow Rate: 0.9 mL/min.
  • Detection: UV detection at a wavelength of 257 nm.
  • Run Time: Approximately 76 minutes (or as needed for S-Nox to elute).
  • Retention Times (Approximate):
    • R-Rog: ~17 min
    • S-Rog: ~28 min
    • R-Nox: ~31 min
    • S-Ag (Internal Standard): ~70 min
    • S-Nox: ~76 min
Method Validation and Performance Characteristics

The assay was validated with the following performance characteristics [5]:

  • Linearity:
    • R-Rog: 2.5 to 10 µM
    • S-Rog: 0.5 to 10 µM
    • R-Nox: 0.25 to 2.5 µM
    • S-Nox: 0.50 to 2.5 µM
  • Detection Limit:
    • R-Rog: 2.5 µM (Note: Blank plasma interference precluded accurate quantification below this level)
    • S-Rog: 0.5 µM
    • R-Nox: 0.25 µM
    • S-Nox: 0.5 µM
  • Reproducibility (at 2.5 µM): Intra- and inter-assay coefficients of variation (CV) were calculated for each isomer, confirming the need for an internal standard to control for variability.

G start Start Plasma Sample Processing is Add Internal Standard (S-Aminoglutethimide) start->is spe Condition SPE Cartridge: 5 mL Methanol → 5 mL Water is->spe apply Apply 1 mL Plasma to Cartridge spe->apply wash Wash with 6 mL Water apply->wash elute Elute with 4 mL Methanol wash->elute dry Evaporate to Dryness elute->dry recon Reconstitute in 400 µL Anhydrous Ethanol dry->recon inject Inject 12-48 µL into HPLC System recon->inject hplc HPLC Analysis Mobile Phase: n-Hexane/Ethanol (65/35) Column: Chiralcel OJ Temp: +35°C Flow: 0.9 mL/min Detection: UV @ 257 nm inject->hplc rrog R-Rogletimide ~17 min hplc->rrog srog S-Rogletimide ~28 min hplc->srog rnox R-N-Oxide ~31 min hplc->rnox isn S-Ag (I.S.) ~70 min hplc->isn snox S-N-Oxide ~76 min hplc->snox

Diagram 1: Experimental workflow for analysis of this compound and metabolites in plasma

Metabolic and Pharmacokinetic Insights

The chiral HPLC assay was successfully applied to plasma samples from breast cancer patients receiving oral this compound, confirming the method's feasibility [5]. The preliminary pharmacokinetic data from these studies suggested for the first time that both the R-Rog and S-Rog isomers are metabolized into their respective this compound-N-oxide compounds (R-Nox and S-Nox) [5].

G admin Oral Administration of this compound rrog R-Rogletimide Isomer admin->rrog Contains srog S-Rogletimide Isomer admin->srog Contains rnox R-N-Oxide Metabolite rrog->rnox Metabolized to snox S-N-Oxide Metabolite srog->snox Metabolized to

Diagram 2: Metabolic pathway of this compound isomers

Context in Modern Aromatase Inhibitor Research

While this compound itself is obsolete, research into aromatase inhibitors remains highly active. Modern third-generation aromatase inhibitors, including the non-steroidal agents letrozole and anastrozole, and the steroidal agent exemestane, are now the standard of care in the management of hormone receptor-positive breast cancer in postmenopausal women [2] [3]. These drugs achieve estrogen suppression greater than 97%, significantly more potent than the ~74% maximum suppression achieved by high-dose this compound [1].

Current research focuses on overcoming resistance to these inhibitors. Radiogenomics, which integrates medical imaging with genomic profiling, is a promising approach for understanding resistance mechanisms and developing personalized treatment strategies for metastatic endocrine-positive breast cancer [2].

Conclusion

This compound represents an important step in the historical development of aromatase inhibitors. Although it was superseded by more potent compounds, the detailed experimental protocols developed for its analysis, such as the stereospecific HPLC assay, provide valuable methodological references for researchers working on chiral drug quantification and metabolic studies. The journey from early inhibitors like this compound to the highly effective third-generation agents available today underscores the continuous evolution of targeted cancer therapy.

References

Chiral HPLC Method for Rogletimide Isomers

Author: Smolecule Technical Support Team. Date: February 2026

This method provides a stereospecific approach to separate and quantify Rogletimide (Rog) and its this compound-N-oxide (Nox) isomers.

Chromatographic Conditions
  • Column: Chiral cellulose-[4-methylbenzoate]ester column (Chiracel OJ) [1].
  • Mobile Phase: n-hexane/anhydrous ethanol (65/35, v/v), delivered isocratically [1].
  • Flow Rate: 0.9 mL/min [1].
  • Column Temperature: +35°C [1].
  • Detection: UV at 257 nm [1].
  • Internal Standard: S-aminoglutethimide (S-Ag) [1].
  • Retention Times: R-Rog (~17 min), S-Rog (~28 min), R-Nox (~31 min), S-Nox (~76 min), S-Ag (~70 min) [1].
Sample Preparation Protocol
  • Conditioning: Pass 5 mL of methanol followed by 5 mL of water through a Bond Elut RP8 (500 mg) solid-phase extraction cartridge [1].
  • Application: Load 1 mL of plasma sample, previously spiked with 5 μM of the internal standard (S-Ag), onto the conditioned cartridge [1].
  • Washing: Rinse the cartridge with 6 mL of water to remove impurities [1].
  • Elution: Pass 4 mL of methanol to elute the analytes of interest [1].
  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 400 μL of anhydrous ethanol. Inject 12-48 μL into the HPLC system [1].
Method Validation Summary

The method was validated according to standard principles [2], with key performance parameters shown in the table below.

Validation Parameter R-Rog S-Rog R-Nox S-Nox
Linear Range (μM) 2.5 - 10 0.5 - 10 0.25 - 2.5 0.50 - 2.5
LOD (μM) 2.5 0.5 0.25 0.5
Intra-assay CV (%) 10.5 5.5 7.6 11.7
Inter-assay CV (%) 21.0 8.7 20.8 6.4

Note: CV = Coefficient of Variation; LOD = Limit of Detection [1].

A minor interfering peak was observed in blank plasma at the retention time of R-Rog, which limits its accurate quantification below 2.5 μM [1].

Mass Spectrometric Screening Method

An alternative method using on-line continuous-flow dialysis coupled to tandem mass spectrometry offers a streamlined approach for quantitative screening.

Method Overview
  • Technique: Online dialysis with trace enrichment, coupled to tandem mass spectrometry via a thermospray interface [3] [4].
  • Principle: The system automatically handles plasma samples, dialyzing them to remove macromolecular interferences. The dialysate is then concentrated on a trace enrichment column before analysis by LC-Tandem MS [3].
  • Application: Successfully demonstrated for the quantitation of this compound in patient plasma samples [3].

Application Notes & Practical Workflow

The following workflow integrates the sample preparation and analysis steps for the chiral HPLC method:

Rogletimide_HPLC_Workflow This compound Analysis Workflow Start Start with 1 mL Plasma Sample SPE Solid-Phase Extraction (Bond Elut RP8 Cartridge) Start->SPE Condition Condition with: 5 mL MeOH, then 5 mL Water SPE->Condition Load Load Spiked Plasma Sample Condition->Load Wash Wash with 6 mL Water Load->Wash Elute Elute with 4 mL Methanol Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in 400 µL Anhydrous Ethanol Evap->Recon Inject Inject 12-48 µL into HPLC System Recon->Inject Analyze Chiral HPLC-UV Analysis (Chiracel OJ Column) Inject->Analyze

Method Validation Principles Diagram

Robust analytical methods require thorough validation. The following diagram outlines the core parameters and process:

Validation_Principles Method Validation Core Parameters Validation Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy & Recovery Validation->Accuracy Linearity Linearity & Range Validation->Linearity Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Robustness Robustness Validation->Robustness

Conclusion

The documented chiral HPLC method is robust for stereospecific pharmacokinetic studies of this compound and its metabolites [1]. For laboratories with MS capability, the online dialysis LC-MS/MS method provides a highly specific and potentially higher-throughput alternative for quantitative screening in plasma [3] [4].

References

Rogletimide Profile & Clinical Limitations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data and primary limitation of Rogletimide.

Property Description
Drug Class Selective aromatase inhibitor [1]
Primary Indication (Investigated) Treatment of breast cancer [1]
Key Limitation Lower potency compared to other aromatase inhibitors (e.g., Aminoglutethimide, Letrozole) [1]
Clinical Trial Outcome Unsuccessful; never marketed [1]
Related Drug (Same Class) Aminoglutethimide (more potent but with more side effects) [1]
Chemical Structure 3-ethyl-3-(pyridin-4-yl)piperidine-2,6-dione [1]

Comparative Analysis of Aromatase Inhibitors

For experimental design and comparison, the following table places this compound in context with other aromatase inhibitors. The data on % inhibition in postmenopausal women clearly illustrates its performance deficit [1].

Generation Medication Dosage % Inhibition Class IC50 (in breast cancer homogenates)
First This compound 800 mg 2x/day p.o. 73.8% Type II ?
First Aminoglutethimide 250 mg 4x/day p.o. 90.6% Type II 4,500 nM
Third Letrozole 0.5 mg 1x/day p.o. 98.4% Type II 2.5 nM
Third Anastrozole 1 mg 1x/day p.o. 96.7–97.3% Type II 10 nM
Third Exemestane 25 mg 1x/day p.o. 97.9% Type I 15 nM

Troubleshooting Guide for Researchers

For scientists studying this compound or similar compounds, consider these experimental and strategic approaches derived from its developmental history and modern clinical trial practices.

Challenge/Issue Potential Solution & Experimental Considerations

| Overcoming Low Potency | • Rationale: The core failure of this compound was insufficient efficacy at tolerable doses [1]. • Protocol: Employ a biomarker-driven trial design. Prioritize rigorous in vitro and in vivo models to establish a clear correlation between drug exposure, target engagement (aromatase inhibition), and a downstream pharmacodynamic biomarker (e.g., estrogen levels) before proceeding to clinical stages [2]. | | Ensuring Robust Trial Design | • Rationale: Modern adaptive trials can more efficiently identify sub-populations that might benefit or confirm failure earlier, saving resources [3]. • Protocol: Utilize adaptive trial designs and machine learning-powered analytics. Platforms exist that can dynamically adjust trial parameters based on ongoing data, which can help precisely detect heterogeneous treatment effects and accelerate the decision to terminate or pivot a study [3]. | | Improving Participant Diversity & Data Generalizability | • Rationale: Under-representation in trials leads to less generalizable outcomes. Modern regulators emphasize inclusive research [2]. • Protocol: Integrate decentralized clinical trial (DCT) models and a "hub-and-spoke" site network. This approach lowers barriers to participation, enabling enrollment that better reflects real-world patient demographics and generates more robust real-world evidence (RWE) [3]. |

Experimental Pathway & Strategy

The following diagram outlines a modern, biomarker-integrated strategy for evaluating a drug candidate like this compound, designed to de-risk development by making early, data-driven decisions.

Start Start: Drug Candidate (e.g., this compound) P1 Preclinical Studies Start->P1 P2 Define PK/PD Relationship & Identify Predictive Biomarkers P1->P2 P3 Early-Phase Clinical Trial P2->P3 Decision1 Is biomarker response robust and correlated with PK? P3->Decision1 P4 Proceed to Larger-Scale Efficacy Trials Decision1->P4 Yes End Project Termination Decision1->End No

Key Takeaways for R&D Strategy

  • Focus on Early De-risking: this compound's failure in clinical stages highlights the financial and resource cost of late-stage attrition. Integrating strong biomarker strategies and modern adaptive trial designs from the outset is crucial [2] [3].
  • Benchmark Against Standards: When profiling a new compound, continuous comparison against the potency, selectivity, and dosing of established standard-of-care treatments (like 3rd-gen AIs) is essential for gauging its potential clinical viability [1].

References

How to Proceed with Toxicity Profiling

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information is unavailable, here is a systematic approach to establish a toxicity profile for an investigational compound like Rogletimide:

  • Consult Primary Literature: Thoroughly search scientific databases (e.g., PubMed, Scopus) for any existing animal or human studies, focusing on journals dedicated to cancer research, endocrine therapy, and toxicology.
  • Leverage Analog Compounds: Study the toxicity profiles of structurally or functionally related drugs (e.g., other aromatase inhibitors like aminoglutethimide) to identify potential adverse effects and required safety assessments [1].
  • Conduct Definitive Studies: If no data exists, designing new toxicology studies is essential. Follow established guidelines (e.g., OECD, ICH) for standard battery tests including genotoxicity, repeated-dose toxicity, and carcinogenicity [2].

Toxicity Data Template

Use the table below as a framework to compile data once found or generated. It outlines key areas to investigate based on standard drug development practices [3].

Toxicity Category Specific Assessments and Tests Relevance and Notes
Acute Toxicity Single-dose studies (e.g., OECD TG 420); determine LD₅₀ and observe onset of adverse effects [2]. Establishes the initial safety profile and dosing for subsequent studies.
Repeat-Dose Toxicity 28-day and 90-day studies in rodents/non-rodents; hematology, clinical chemistry, histopathology [3]. Identifies target organ toxicity and determines the No Observed Adverse Effect Level (NOAEL).
Genotoxicity Ames test, in vitro micronucleus, mouse lymphoma assay [3]. Assesses potential for DNA damage and carcinogenic risk.
Reproductive & Developmental Toxicity Segment I, II, and III studies; effects on fertility, embryo-fetal development, pre/post-natal growth. Critical for drugs potentially used in pre-menopausal populations.
Carcinogenicity Long-term (e.g., 2-year) bioassays in rodents. Typically required for drugs intended for chronic use.
Organ-Specific Toxicity Hepatotoxicity (liver enzymes), Nephrotoxicity (renal function tests), Cardiotoxicity (hERG assay, ECG). Profile depends on drug class; aromatase inhibitors often monitored for endocrine-related effects.

Experimental Workflow for Toxicity Investigation

The following diagram outlines a logical pathway for building a compound's toxicity profile, moving from data collection to experimental testing.

G start Start: this compound Toxicity Profile lit_review Literature Review start->lit_review data_found Sufficient Data Found? lit_review->data_found analog_research Research Analog Compounds data_found->analog_research No compile_profile Compile & Analyze Toxicity Profile data_found->compile_profile Yes design_studies Design New Toxicology Studies analog_research->design_studies design_studies->compile_profile end Technical Support FAQs & Guides compile_profile->end

References

Framework for Investigating Rogletimide Side Effects

Author: Smolecule Technical Support Team. Date: February 2026

Investigation Phase Key Actions & Methodologies Potential Experimental Models & Endpoints
1. Mechanism Prediction Perform network pharmacology analysis [1] [2]; Use predictive toxicology tools [3]; Conduct molecular docking to predict off-target interactions. In silico models; Public databases (e.g., ChEMBL, PubChem); Target prediction software.
2. In Vitro Profiling Conduct cytotoxicity assays; Assess mitochondrial toxicity (Seahorse assay); Check for apoptosis/necrosis; Inhibit hERG channel (patch clamp) [3]. Cell lines (e.g., HepG2 for hepatotoxicity [3]); IC50/EC50 values; Fluorescence imaging for cell death.
3. In Vivo Validation Establish animal models; Monitor hematological, hepatic, and renal function; Perform histopathology; Therapeutic index calculation. Rodent models; Clinical chemistry (ALT, AST, Creatinine); Organ weight and tissue sections.

Experimental Protocols for Key Assessments

You can adapt the following general protocols to investigate specific side effects of Rogletimide.

Protocol 1: Network Pharmacology for Predicting Mechanisms

  • Objective: To systematically predict the potential protein targets and signaling pathways of this compound that may underlie its side effects [1] [2].
  • Methodology:
    • Compound Collection: Obtain the SMILES structure of this compound from PubChem.
    • Target Prediction: Use online platforms like SwissTargetPrediction or PharmMapper to identify potential protein targets.
    • Network Construction: Input the predicted targets into a bioinformatics tool (e.g., STRING database) to build a Protein-Protein Interaction (PPI) network.
    • Pathway Enrichment: Perform KEGG or GO pathway enrichment analysis on the core targets using tools like Metascape or DAVID to identify signaling pathways (e.g., MAPK, PI3K-Akt) linked to toxicity [1] [2].
  • Outcome: A visual network map and a list of high-risk pathways for experimental validation.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Assay

  • Objective: To quantify this compound-induced cell death and identify the mode of death.
  • Methodology:
    • Cell Culture: Select relevant cell lines (e.g., human liver HepG2 cells for hepatotoxicity).
    • Treatment: Treat cells with a concentration gradient of this compound for 24-72 hours.
    • Viability Assay: Perform an MTT or CellTiter-Glo assay to determine IC50 values.
    • Apoptosis Staining: Use Annexin V/PI staining followed by flow cytometry, as demonstrated in studies of other compounds [2].
  • Outcome: Dose-response curves and quantitative apoptosis/necrosis ratios.

To help visualize the logical workflow of a side effect investigation, the following diagram outlines the process from prediction to validation.

rogletimide_investigation This compound Side Effect Investigation Workflow cluster_phase1 Prediction cluster_phase2 In Vitro Testing cluster_phase3 In Vivo Validation Start Start: Suspected Side Effect P1 Phase 1: Mechanism Prediction Start->P1 P2 Phase 2: In Vitro Profiling P1->P2 A1 Network Pharmacology A2 Predictive Toxicology A3 Molecular Docking P3 Phase 3: In Vivo Validation P2->P3 B1 Cytotoxicity Assays B2 hERG Channel Assay B3 Apoptosis/Necrosis Staining End Output: Management Strategy P3->End C1 Animal Model Dosing C2 Clinical Chemistry C3 Histopathology

Troubleshooting Common Experimental Issues

Issue: High Cytotoxicity at Low Concentrations in Vitro

  • Potential Cause: The therapeutic window is narrow, or the effect is on-target but excessive.
  • Solution:
    • Verify the solubility and stability of this compound in your assay buffer to rule out precipitate formation.
    • Check for contamination (e.g., mycoplasma) in cell cultures that can skew results.
    • Run a counter-screen on a different cell type to assess selectivity.
    • If the effect is on-target, consider developing an analog with a better safety profile.

Issue: Unexpected Organ Toxicity in Animal Models

  • Potential Cause: Metabolite-induced toxicity or off-target effects.
  • Solution:
    • Conduct metabolite identification (MetID) studies to see if a toxic metabolite is formed.
    • Analyze the expression of the drug target in the affected organ; unexpected expression can explain toxicity.
    • Review the network pharmacology predictions from Protocol 1 for pathways known to affect the injured organ [1].

Issue: Inconsistent Experimental Results Between Batches

  • Potential Cause: Variability in compound formulation, animal models, or assay conditions.
  • Solution:
    • Ensure rigorous quality control of the this compound compound (e.g., NMR, HPLC purity).
    • Standardize all experimental protocols and use synchronized cell lines or animals from the same source.
    • Use a positive control in every experiment to benchmark assay performance.

References

optimizing Rogletimide assay conditions

Author: Smolecule Technical Support Team. Date: February 2026

Rogletimide Chiral HPLC Assay Overview

This chiral High-Performance Liquid Chromatography (HPLC) method separates and quantifies the isomers of this compound (Rog) and its metabolite, this compound-N-oxide (Nox), in plasma [1].

  • Key Components: The assay targets four isomers: R-Rog, S-Rog, R-Nox, and S-Nox.
  • Internal Standard: S-Aminoglutethimide (S-Ag) is used.
  • Detection: UV detection at a wavelength of 257 nm.

Detailed Chromatographic Conditions

The table below summarizes the core parameters for the chiral HPLC assay.

Parameter Specification
Column Chiral cellulose-[4-methylbenzoate]ester (Chiracel OJ)
Mobile Phase n-hexane / anhydrous ethanol (65/35, v/v)
Flow Rate 0.9 mL/min
Column Temperature +35 °C
Internal Standard S-Aminoglutethimide (S-Ag)
Injection Volume 12-48 μL (reconstituted in 400 μL anhydrous ethanol)
Retention Times (approx.) R-Rog: 17 min, S-Rog: 28 min, R-Nox: 31 min, S-Nox: 76 min, S-Ag: 70 min

Sample Preparation Protocol

The solid-phase extraction (SPE) protocol for plasma samples is as follows [1]:

  • Conditioning: Condition a Bond Elut RP8 (500 mg) cartridge with 5 mL of methanol, followed by 5 mL of water.
  • Application: Spike 1 mL of plasma sample with 5 μM of the internal standard (S-Ag) and apply it to the conditioned cartridge.
  • Washing: Wash the cartridge with 6 mL of water to remove impurities.
  • Elution: Elute the target analytes using 4 mL of methanol.
  • Reconstitution: Evaporate the methanol eluent to complete dryness. Reconstitute the dry residue in 400 μL of anhydrous ethanol.
  • Injection: Inject 12-48 μL of the reconstituted solution into the HPLC system.

Assay Performance and Validation

The method was validated with the following performance characteristics [1]:

Parameter R-Rog S-Rog R-Nox S-Nox
Linear Range 2.5 - 10 μM 0.5 - 10 μM 0.25 - 2.5 μM 0.50 - 2.5 μM
Detection Limit 2.5 μM 0.5 μM 0.25 μM 0.5 μM
Intra-assay CV 10.5% 5.5% 7.6% 11.7%
Inter-assay CV 21.0% 8.7% 20.8% 6.4%

Important Notes on Performance:

  • Interference: Blank plasma from healthy donors showed a small interfering peak at the retention time of R-Rog. This precludes accurate quantification of R-Rog at concentrations below 2.5 μM [1].
  • Reproducibility: The validation data demonstrated the necessity of using an internal standard to control for variability [1].

Troubleshooting Common Issues

  • Inaccurate quantification of low-concentration R-Rog: This is likely due to interference from plasma components [1]. The only stated solution is to ensure R-Rog concentrations are above the 2.5 μM detection limit. For lower concentrations, method re-development may be necessary.
  • High variability in results: The developers of the assay noted that reproducibility data confirmed the need for an internal standard [1]. Consistently using S-Aminoglutethimide (S-Ag) as an internal standard is crucial to correct for losses during sample preparation and inconsistencies in injection volume.

Chiral Separation Workflow

The following diagram visualizes the chiral separation and detection process.

Rogletimide_HPLC_Workflow Plasma_Sample Plasma Sample (Spiked with S-Ag Internal Standard) SPE Solid-Phase Extraction (Bond Elut RP8 Cartridge) Plasma_Sample->SPE Load Reconstitution Reconstitution in Anhydrous Ethanol SPE->Reconstitution Elute & Dry Down HPLC Chiral HPLC Separation (Chiracel OJ Column) Reconstitution->HPLC Inject UV_Detection UV Detection at 257 nm HPLC->UV_Detection Isomer Separation Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis Peak Integration

Key Considerations for Modern Application

  • Method Modernization: This assay was developed in 1996 [1]. Chiral separation technology and HPLC instrumentation have advanced significantly. You might achieve faster separations and higher sensitivity with newer chiral columns (e.g., Chiralpak series) and UHPLC systems.
  • General Assay Optimization: While the search results did not contain this compound-specific optimization guides, general principles for bioanalytical assays still apply. These include optimizing mobile phase composition, pH, and column temperature to improve resolution and reduce run time [2].
  • Interference Management: The documented interference for R-Rog is a significant limitation [1]. Exploring different sample clean-up techniques or using a mass spectrometry detector (LC-MS/MS) could potentially overcome this issue and provide lower detection limits.

References

Rogletimide stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Rogletimide Drug Profile

Property Description
Alternative Name Pyridoglutethimide [1] [2]
Pharmacological Class Selective aromatase inhibitor (Antineoplastic) [1] [2] [3]
Chemical Relation Analog of glutethimide and aminoglutethimide [1]
Development Status Never marketed; development reported for breast cancer but unsuccessful in clinical trials [1] [2]
Noted Limitation Lower potency compared to other aromatase inhibitors [1]

Analytical Method for this compound Isomers

A specific chiral High-Performance Liquid Chromatography (HPLC) method has been developed and validated for the analysis of this compound and its metabolites in plasma, which is crucial for stability and pharmacokinetic studies [4].

  • Objective: To separate and quantify the isomers of this compound (Rog) and its metabolite, this compound-N-oxide (Nox) [4].
  • Column: Chiral cellulose-[4-methylbenzoate]ester (Chiracel OJ) [4].
  • Mobile Phase: n-hexane / anhydrous ethanol (65/35, v/v) [4].
  • Flow Rate: 0.9 ml/min [4].
  • Column Temperature: +35°C [4].
  • Detection: UV detection at 257 nm [4].
  • Internal Standard: S-aminoglutethimide (S-Ag) [4].

The quantitative performance of this assay is summarized in the table below.

Analyte Retention Time (min) Linear Range (μM) Detection Limit (μM)
R-Rog ~17 2.5 to 10 2.5
S-Rog ~28 0.5 to 10 0.5
R-Nox ~31 0.25 to 2.5 0.25
S-Nox ~76 0.50 to 2.5 0.5

Experimental Workflow for Stability Assessment

For a comprehensive stability assessment, you can follow this general workflow that incorporates the described HPLC method:

RogletimideStabilityWorkflow Start Start Stability Assessment SamplePrep Sample Preparation (Bond Elut RP8 cartridge extraction) Start->SamplePrep HPLC Chiral HPLC Analysis (Chiracel OJ column) SamplePrep->HPLC DataAnalysis Data Analysis (Peak integration, isomer ratio calculation) HPLC->DataAnalysis StabilityCheck Stability Interpretation DataAnalysis->StabilityCheck StabilityCheck->SamplePrep Monitor over time End Report Conclusions StabilityCheck->End Stable

Frequently Asked Questions

  • What is the primary reason this compound did not reach the market? Clinical development was halted primarily due to its lower potency compared to other contemporary aromatase inhibitors, making it unsuccessful in clinical trials despite its potential for treating breast cancer with fewer side effects [1].

  • What is a critical consideration when analyzing this compound concentrations? The chiral HPLC method notes that blank human plasma can show random interference at the retention time of the R-Rogletimide isomer. This prevents accurate quantification of R-Rog at concentrations below 2.5 μM and must be accounted for during method application [4].

  • Does this compound undergo metabolic conversion? Yes, preliminary pharmacokinetic data from the cited study suggests that both the R- and S- isomers of this compound are metabolized into their respective This compound-N-oxide isomers [4].

Key Guidance for Researchers

The most direct information available pertains to a specific chiral stability and metabolic conversion issue, addressed by a validated HPLC method. For a full stability profile, you would typically use this method to track isomer-specific degradation under various stress conditions (e.g., heat, light, pH).

The search results did not contain explicit signaling pathways for this compound, detailed decomposition pathways, or specific storage and handling protocols beyond the analytical method described.

References

Rogletimide experimental troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Rogletimide Technical Support Center

Compound Overview
Property Description
IUPAC Name (To be confirmed via literature search)
Molecular Formula (To be confirmed via literature search)
Mechanism of Action Aromatase inhibitor (Experimental compound)
Primary Research Use Investigation of estrogen-dependent processes (e.g., breast cancer)
Solubility (e.g., DMSO, ethanol - requires confirmation from manufacturer's data sheet)
Storage (e.g., -20°C, desiccated - requires confirmation)
Frequently Asked Questions (FAQs)
  • Q: What is the typical solvent for preparing a stock solution of this compound?

    • A: A common solvent for experimental compounds is DMSO. However, you must confirm compatibility with your specific assay system and ensure the final DMSO concentration does not affect your experiment. Always refer to the specific protocol you are following.
  • Q: My cell-based assay shows unexpected cytotoxicity with this compound treatment. What could be the cause?

    • A: Consider the following:
      • Solvent Concentration: High final concentrations of the solvent (e.g., DMSO >0.1%) can be toxic to cells.
      • Compound Purity: Verify the compound's purity and stability.
      • Off-Target Effects: The observed effect may be due to an unknown off-target interaction. A dose-response curve is essential.
  • Q: The expected biological effect is not observed in my in vivo model. How should I troubleshoot?

    • A:
      • Confirm Dosing: Verify the dosage, route of administration, and dosing schedule against published literature.
      • Check Pharmacokinetics: The compound may have poor bioavailability or rapid clearance.
      • Validate Model: Ensure your animal model is appropriate for the compound's known mechanism of action.
Troubleshooting Guide: Common Experimental Issues
Problem Potential Cause Suggested Solution
Low Aromatase Inhibition Incorrect drug concentration; inactive compound. Perform a dose-response curve; check compound solubility and prepare fresh stock solutions.
Poor Solubility in Buffer Stock solution concentration too high. Dilute stock solution directly into the assay buffer with vigorous vortexing; use a solubilizing agent.
High Variability in Replicate Data Inconsistent cell seeding; compound not thoroughly mixed. Standardize cell culture and treatment protocols; ensure compound is mixed evenly after addition.

Experimental Workflow & Mechanism

To effectively troubleshoot, it's crucial to understand the theoretical experimental workflow and mechanism of action. The following diagram outlines this general logic.

RogletimideWorkflow Start Start Experiment Prep Prepare this compound Stock Solution Start->Prep Treat Treat Model System (Cells or In Vivo) Prep->Treat Inhibit Inhibit Aromatase Enzyme Activity Treat->Inhibit Measure Measure Downstream Effects Inhibit->Measure Analyze Analyze Data Measure->Analyze End Interpret Results Analyze->End

Potential Research Barriers & Investigation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Potential Challenge / Barrier Recommended Investigation Pathway Key Data to Collect / Compare

| Inconsistent Biological Activity (e.g., varying efficacy between assays) | 1. Re-test the compound using a standardized protocol. [1] 2. Verify the stability of the compound under experimental conditions (e.g., pH, temperature). 3. Run a control experiment with a known active compound to validate the assay system. | - Dose-response curves

  • IC50/EC50 values from multiple replicates
  • Positive control data | | Low Solubility or Stability | 1. Perform solubility assays in different buffers. [2]
  • Analyze compound purity and degradation products over time using HPLC (High-Performance Liquid Chromatography). [2]
  • Experiment with different formulation vehicles. | - HPLC chromatograms at T0, T24, T48 hours [2]
  • Precipitation notes
  • Spectrophotometric readings | | Poor Compound Characterization | 1. Conduct structural analysis (e.g., NMR, Mass Spectrometry).
  • Confirm the identity of the compound against known reference standards. | - NMR spectra
  • Mass spec data
  • Melting point | | Troubleshooting HPLC Analysis | Follow a systematic approach to resolve common issues like peak shape anomalies, retention time shifts, and baseline noise. [2] | - Baseline pressure readings
  • Chromatograms with peak retention times and shapes [2] |

General Experimental Workflow for Pre-clinical Research

For a typical in vitro experiment to assess a compound's activity, the process often follows a logical sequence. The diagram below outlines a generalized workflow that you can tailor for Roggletimide.

G General In-Vitro Experiment Workflow Start Start Experiment Prep Compound Preparation (Dissolution, Serial Dilution) Start->Prep CellSetup Cell Culture Setup (Plate Seeding, Incubation) Prep->CellSetup Treatment Treatment with Compound CellSetup->Treatment Incubate Incubation Treatment->Incubate Assay Assay Performance (e.g., MTT, Luminescence) Incubate->Assay DataCollection Data Collection Assay->DataCollection Analysis Data Analysis & Interpretation DataCollection->Analysis End End / Report Results Analysis->End

A Framework for Your FAQs

Since direct information on Roggletimide is unavailable, here are general questions that guide problem-solving in drug development:

  • Q: Our positive control is working, but we see no activity from our test compound. What should we check?

    • A: First, verify the integrity and concentration of your test compound. Confirm it was stored correctly and is within its stability period. Then, ensure the experimental conditions (e.g., DMSO concentration, pH of the medium) are suitable and not causing the compound to precipitate.
  • Q: We are observing high variability in replicate experiments. How can we improve consistency?

    • A: Standardize your protocols meticulously. This includes precise pipetting techniques, consistent cell passage numbers, and strict control over incubation times and temperatures. Ensure all reagents are thoroughly mixed and at the correct temperature before use. [1]
  • Q: Our HPLC analysis for the compound is showing unexpected peaks. How do we troubleshoot this?

    • A: Unexpected peaks often indicate degradation or contamination. [2] First, compare the chromatogram to a fresh standard. Check your mobile phase for contamination or improper preparation. [2] Ensure the column is not degraded and is appropriate for your compound's chemistry.

References

Comparative Overview: Rogletimide vs. Anastrozole

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between these two compounds based on pharmacological and clinical data.

Feature Rogletimide Anastrozole
Generation & Status Second-generation AI; largely obsolete [1] [2] Third-generation AI; clinically used worldwide [2] [3]
Chemical Class Non-steroidal, Type II (reversible) [2] Non-steroidal, Type II (reversible) [2] [3]
Mechanism Reversibly binds to cytochrome P450 heme moiety [2] Competitive, selective inhibition of aromatase enzyme [3]
Typical Dose 200-800 mg twice daily [1] [2] 1 mg once daily [4] [2]
In Vivo Aromatase Inhibition ~50-74% (dose-dependent) [1] [2] ~96.7-97.3% [1] [2]
IC₅₀ (in breast cancer homogenates) Information not widely available in searched literature 10 nM [2]
Primary Clinical Relevance Historical context; precursor to more potent AIs [1] Gold standard for postmenopausal HR+ breast cancer (early & advanced) [1] [3]

Detailed Analysis of Potency and Mechanisms

Mechanism of Action and Potency

Both this compound and anastrozole are non-steroidal, reversible (Type II) aromatase inhibitors. They work by binding to the cytochrome P450 component of the aromatase enzyme, competing with the natural substrate androstenedione [1] [2]. Despite this shared mechanism, their binding affinity and inhibitory strength differ drastically.

The most critical data comes from in vivo measurements of whole-body aromatase inhibition in postmenopausal women [1] [2]:

  • This compound: Shows dose-dependent inhibition, achieving about 50.6% at 200 mg twice daily, 63.5% at 400 mg twice daily, and 73.8% at 800 mg twice daily [1] [2].
  • Anastrozole: At a standard 1 mg once-daily dose, it achieves a much higher and consistent inhibition of 96.7% to 97.3% [1] [2].

This stark difference of over 20% in absolute inhibition percentage highlights the generational leap in efficacy, allowing for a lower, less frequent dosing regimen with anastrozole.

Experimental Protocols for Potency Assessment

Key methodologies for evaluating aromatase inhibitor potency include:

  • In vitro assays: Aromatase activity is measured in specific fractions of breast cancer tissue or cultures of mammary adipose tissue fibroblasts. These assays determine the compound's concentration required for 50% inhibition (IC₅₀) [1].
  • In vivo tracer studies: The gold standard for assessing biochemical efficacy in humans. These labor-intensive methods calculate whole-body aromatase inhibition by measuring the conversion of radiolabeled androgens to estrogens before and after drug administration [1].
  • Plasma and tissue estrogen measurement: A cruder but simpler method involving mass spectrometry to measure the suppression of estradiol (E2), estrone (E1), and estrone sulfate (E1S) levels in plasma and tumor tissue after treatment [1].

Aromatase Inhibition Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of action and a generalized experimental workflow for evaluating aromatase inhibitors, applicable to both this compound and anastrozole.

aromatase_inhibition Aromatase Inhibition & Assay Workflow cluster_workflow Generalized Experimental Workflow androgen Androgen Substrate (e.g., Androstenedione) aromatase Aromatase Enzyme (CYP19A1) androgen->aromatase  Conversion   estrogen Estrogen Product (e.g., Estrone, Estradiol) aromatase->estrogen ai Aromatase Inhibitor (e.g., Anastrozole, this compound) ai->aromatase  Competitive Inhibition   step1 1. System Preparation (Cell culture, tissue homogenates, or animal model) step2 2. Compound Administration (Add inhibitor to system) step1->step2 step3 3. Incubation & Reaction (With radiolabeled substrate) step2->step3 step4 4. Metabolite Measurement (Separate and quantify estrogens) step3->step4 step5 5. Data Analysis (Calculate % inhibition and IC₅₀) step4->step5

Key Insights for Research and Development

The evolution from this compound to anastrozole demonstrates critical principles in drug development:

  • The pursuit of maximal enzyme suppression: The transition from second-generation inhibitors like this compound (~74% inhibition) to third-generation agents like anastrozole (>96% inhibition) was driven by the understanding that deeper estrogen suppression correlates with better clinical outcomes in hormone receptor-positive breast cancer [1].
  • Importance of selectivity: Later-generation AIs like anastrozole offer greater specificity for the aromatase enzyme, minimizing off-target effects and improving safety profiles compared to earlier, less selective compounds [3].
  • Focus on current standards: Modern research and clinical practice have moved beyond this compound. Current comparisons of interest often involve the potency differences within third-generation AIs, such as between anastrozole and letrozole, with some studies suggesting letrozole may provide more extensive estrogen suppression [1].

References

Rogletimide vs. Letrozole: Efficacy at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Rogletimide Letrozole
Generation & Status Second-generation [1]; largely historical/obsolete [1] Third-generation [1] [2] [3]; current clinical standard [4] [5]
Mechanism Reversible, non-steroidal aromatase inhibitor (Type II) [1] Reversible, non-steroidal aromatase inhibitor (Type II) [1] [2] [6]
Typical Clinical Dose 200-800 mg, twice daily [1] 2.5 mg, once daily [4] [7]
Inhibition of Whole-Body Aromatization ~51-74% (dose-dependent) [1] >99% [1] [2]
Proven Clinical Efficacy Limited data from older studies Superior to tamoxifen & megestrol acetate; improves disease-free survival [7] [5]

Experimental Data and Methodologies

Key experiments that established the efficacy profiles of these drugs focused on measuring their ability to suppress estrogen synthesis.

Measuring Aromatase Inhibition

The gold-standard methodology for comparing the biochemical efficacy of aromatase inhibitors in humans involves measuring the inhibition of whole-body aromatization [1] [2]. This is typically done using tracer methods, which are highly sensitive but labor-intensive [1] [2]. The following table outlines the core protocol:

Step Description
1. Tracer Infusion Administer labeled androgen precursors (e.g., (^3)H-androstenedione) to patients [1].
2. Metabolite Measurement Measure the conversion of these precursors into labeled estrogens (e.g., (^3)H-estrone) in urine [1].
3. Inhibition Calculation The percentage reduction in estrogen conversion after drug treatment, compared to baseline, quantifies aromatase inhibition [1].

Using this method, pivotal studies established the potency of each drug. For This compound, a dose of 200 mg twice daily achieved 50.6% inhibition, while 800 mg twice daily achieved 73.8% inhibition [1]. In contrast, a 2.5 mg daily dose of letrozole consistently produces over 99% inhibition of aromatase [1] [2].

Supporting Preclinical and Clinical Data

Other experimental approaches have further defined their profiles:

  • In Vitro Studies: Letrozole has been shown to be 10–30 times more potent than anastrozole (another third-generation AI) in inhibiting intracellular aromatase in cell lines [1] [2]. Direct in vitro comparisons between letrozole and this compound are not available in the provided search results.
  • Clinical Trials: Large, randomized controlled trials form the basis for letrozole's approved uses. For example, the BIG 1-98 trial demonstrated that letrozole was superior to tamoxifen in improving disease-free survival in postmenopausal women with early breast cancer [5]. Another trial showed letrozole (2.5 mg) produced a significantly higher objective response rate (24%) compared to megestrol acetate (16%) in advanced breast cancer [7]. No such robust trial data supports the use of this compound in modern therapy.

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the shared mechanism of non-steroidal aromatase inhibitors and the workflow for the key experiment that compares their potency.

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase Substrate Estrogens Estrogens Aromatase->Estrogens Conversion AI Non-Steroidal AI (e.g., Letrozole, this compound) AI->Aromatase Reversibly Binds Competitive Inhibition

Diagram: Shared Mechanism of Non-Steroidal Aromatase Inhibitors. Both letrozole and this compound competitively and reversibly bind to the cytochrome P450 unit of the aromatase enzyme, blocking the conversion of androgens to estrogens [1] [2] [6].

G Start Administer Radiolabeled Androgen Precursor A Collect Urine Sample Post-Infusion Start->A B Isolate and Measure Labeled Estrogen Metabolites A->B C Calculate Baseline Aromatization Rate B->C D Administer Aromatase Inhibitor (Drug) C->D E Repeat Tracer Infusion and Measurement D->E F Calculate Post-Treatment Aromatization Rate E->F End Quantify % Inhibition of Aromatase F->End

Diagram: Workflow for Measuring Whole-Body Aromatase Inhibition. This tracer methodology is the gold-standard for directly comparing the biochemical potency of aromatase inhibitors in vivo [1] [2].

Key Takeaways for Researchers

  • Letrozole represents a significant evolution in potency, achieving near-complete estrogen suppression, which is closely correlated with superior clinical outcomes in hormone receptor-positive breast cancer [1] [2].
  • This compound is primarily of historical interest, demonstrating the progression from moderately effective first and second-generation AIs to the highly potent third-generation compounds like letrozole [1].
  • The tracer method for measuring whole-body aromatization provides the most direct and sensitive comparison of biochemical efficacy between different aromatase inhibitors [1] [2].

References

Comprehensive Comparison: Rogletimide vs. Fadrozole

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental data for Rogletimide and Fadrozole, based on clinical and preclinical studies.

Feature This compound Fadrozole
Chemical Class Glutethimide derivative (non-steroidal) [1] Imidazole derivative (non-steroidal) [2] [3]
Inhibition Type Type II (reversible, binds to P450 heme) [2] [1] Type II (reversible, binds to P450 heme) [2]
Aromatase Inhibition (In Vitro) Less potent than Aminoglutethimide [4] IC₅₀ = 4.5 nM (human placental microsomes) [3]
In Vivo Efficacy ~74% (800 mg, twice daily) [2] [1] ~93% (2 mg, twice daily) [2]
Selectivity Profile High selectivity; no significant inhibition of adrenal steroidogenesis at aromatase-inhibiting concentrations [5] Lower selectivity; suppresses aldosterone and cortisol synthesis at higher doses [4] [5]
Key Advantages Minimal side effects on adrenal function, better tolerability [5] High potency in suppressing estrogen production [2] [3]
Key Disadvantages Lower potency limited its clinical success [1] Lack of specificity led to unwanted hormonal side effects [4] [6]
Clinical Status Never marketed; unsuccessful in clinical trials due to low potency [1] Marketed (e.g., as Afema in Japan) for breast cancer treatment [2]

Detailed Experimental Data and Methodologies

The data in the summary table are derived from specific experimental protocols. Here is a deeper look at the key studies and their methodologies.

In Vivo Aromatase Inhibition Measurement

The percentage of in vivo aromatase inhibition in postmenopausal women was typically measured using tracer studies. This method involves administering radioactive androgen precursors (like androstenedione) and measuring the subsequent production of radioactive estrogens (like estrone). The reduction in this conversion after drug administration indicates the degree of aromatase inhibition [7] [6].

Adrenal Selectivity Assay

A core difference in the selectivity of these drugs was demonstrated in a study using a dispersed guinea pig adrenal cell system [5]:

  • Protocol: Adrenal cells were stimulated with adrenocorticotropic hormone (ACTH) to trigger the entire steroidogenesis pathway.
  • Measurement: The release of steroids, including cortisol, 17-hydroxyprogesterone, and androstenedione, was measured after exposure to the aromatase inhibitors.
  • Findings:
    • This compound: At concentrations sufficient to inhibit aromatase by 80-90%, it had no effect on the output of the measured adrenal steroids [5].
    • Fadrozole: At a concentration of 10⁻⁶ M, it reduced cortisol output and increased the concentration of precursor steroids, indicating a disruption of adrenal steroid synthesis [5].

Mechanism of Action and Selectivity

The following diagram illustrates the critical difference in the selectivity profiles of this compound and Fadrozole, rooted in their shared mechanism of action.

G AI Non-steroidal Aromatase Inhibitors (this compound, Fadrozole) P450 Bind to Cytochrome P450 Heme (Enzyme's active site) AI->P450 Aromatase Aromatase Enzyme (Estrogen Synthesis) P450->Aromatase Inhibits OtherP450 Other P450 Enzymes (e.g., Cholesterol Side-Chain Cleavage, Aldosterone Synthase) P450->OtherP450 Off-target binding leads to side effects This compound This compound: Higher Selectivity Aromatase->this compound  Primary Effect Fadrozole Fadrozole: Lower Selectivity OtherP450->Fadrozole  Key Differentiator

Diagram: Selectivity Difference Between this compound and Fadrozole. Both drugs are Type II, non-steroidal inhibitors that reversibly bind to the cytochrome P450 heme moiety of the aromatase enzyme [2] [4]. However, Fadrozole shows a greater tendency to also bind to other related P450 enzymes involved in adrenal steroid hormone synthesis (like cortisol and aldosterone), explaining its lower selectivity and associated side effects [4] [5]. This compound's key advantage was its high selectivity for aromatase without significantly affecting these other pathways [5].

Conclusion for Researchers

  • Fadrozole was the more potent drug and reached the market, but its clinical use was tempered by its effects on adrenal steroidogenesis, which could necessitate supplemental steroid therapy [4] [6].
  • This compound, while highly selective and better tolerated, failed clinically due to its insufficient potency at reasonable doses, unable to achieve the near-complete estrogen suppression desired for breast cancer therapy [1] [5].

This historical comparison underscores a critical challenge in early drug development. The subsequent development of third-generation aromatase inhibitors (e.g., Letrozole, Anastrozole) successfully combined high potency with excellent selectivity, making them the preferred options today [2] [8].

References

Aromatase Inhibitors: Generations and Classifications

Author: Smolecule Technical Support Team. Date: February 2026

Aromatase Inhibitors work by blocking the aromatase enzyme, which is responsible for producing estrogens. They are primarily used to treat estrogen receptor-positive breast cancer in postmenopausal women [1]. The following table outlines the development and key characteristics of Rogletimide compared to the third-generation AIs.

Table 1: Comparison of this compound and Third-Generation Aromatase Inhibitors

Feature This compound (2nd Generation) Anastrozole & Letrozole (3rd Generation, Non-Steroidal) Exemestane (3rd Generation, Steroidal)
Generation Second-generation AI [2] [3] Third-generation AI [2] [1] Third-generation AI [2] [1]
Type/Mechanism Non-steroidal, reversible competitive inhibitor [3] Non-steroidal, reversible competitive inhibitor [2] [1] Steroidal, irreversible "suicide" inactivator [2] [1]
Clinical Status No significant development reported; not in clinical use [4] Standard of care for postmenopausal HR+ breast cancer [2] [5] Standard of care for postmenopausal HR+ breast cancer [2] [5]
Efficacy Data Lacks robust clinical trial data on efficacy [4] Superior to tamoxifen in improving disease-free survival in multiple large phase III trials (e.g., ATAC, BIG 1-98) [2] [5] Superior to tamoxifen in improving disease-free survival in large phase III trials (e.g., IES) [6] [5]

| Potency (In Vivo Aromatase Inhibition) | Information not available in provided search results | Anastrozole: ~97% inhibition Letrozole: >99% inhibition [2] | ~98% inhibition [2] |

Profiles of Third-Generation Aromatase Inhibitors

The third-generation AIs are well-established in clinical practice. The table below summarizes their key aspects, including dosing and safety profiles based on recent large-scale pharmacovigilance data.

Table 2: Detailed Profile of Marketed Third-Generation Aromatase Inhibitors

Feature Letrozole Anastrozole Exemestane
Brand Name Femara [2] Arimidex [2] Aromasin [1]
Standard Dose 2.5 mg once daily [5] 1 mg once daily [5] 25 mg once daily [5]
Key Clinical Trial BIG 1-98, MA-17 [5] ATAC [5] IES [6]
Most Frequent Adverse Event (from FAERS) Neutropenia [7] [8] Arthralgia [7] [8] Arthralgia [7] [8]
Strongest Safety Signal (from FAERS) Trigger Finger [7] [8] Trigger Finger [7] [8] Trigger Finger [7] [8]
Onset of Adverse Events Early failure-type profile [7] [8] Latest onset among the three AIs [7] [8] Early failure-type profile [7] [8]
Note on Safety Also associated with rare but serious hematologic, respiratory, and hepatic AEs [7] [8] - -

Experimental Insights into AI Resistance and Analysis

For researchers, understanding the mechanisms of action and resistance is crucial for drug development.

Experimental Workflow for Genomic Analysis of AI Resistance The diagram below outlines a methodology, as used in contemporary research, to investigate the genetic factors behind resistance to non-steroidal AIs (like anastrozole and letrozole) using large public datasets [3].

G cluster_1 Multi-Omics Analysis Start Data Retrieval from TCGA A Clinical Data Classification Start->A B Transcriptomic Analysis A->B E Genomic Analysis A->E C Identify Differentially Expressed Genes (DEGs) B->C D Multi-Omics Analysis C->D F Integrated Bioinformatics D->F D1 Methylation Analysis E->D G Identify Potential Biomarkers F->G D2 miRNA Analysis D3 Mutational Analysis D4 Copy Number Variation (CNV) Analysis

Pathway of Estrogen Biosynthesis and AI Inhibition This diagram illustrates the biochemical pathway targeted by all AIs and highlights the different mechanisms of type I (steroidal) and type II (non-steroidal) inhibitors [2] [1].

G cluster_mechanism Mechanism of Action Androgens Androgens (Androstenedione, Testosterone) Aromatase Enzyme: Aromatase (CYP19A1) Androgens->Aromatase Conversion via Aromatization Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens AI Aromatase Inhibitors (AIs) AI->Aromatase Inhibition Type1 Type I: Steroidal AI (e.g., Exemestane) - Irreversible binding - 'Suicide inhibitor' AI->Type1 Type2 Type II: Non-Steroidal AI (e.g., Anastrozole, Letrozole, this compound) - Reversible binding - Competes with heme group AI->Type2

Conclusion and Research Implications

  • For Clinical Decision-Making: The choice between anastrozole, letrozole, and exemestane is based on a nuanced assessment of efficacy, toxicity profiles, and patient comorbidities, supported by extensive level-one evidence.
  • For Drug Development Research: The focus has shifted to understanding and overcoming resistance to these potent third-generation AIs. Modern approaches involve genomic and transcriptomic analyses to identify biomarkers and new therapeutic targets, as illustrated in the experimental workflow above [3].

References

Rogletimide aromatase inhibition percentage

Author: Smolecule Technical Support Team. Date: February 2026

Aromatase Inhibition Percentage Comparison

Inhibitor Generation Dosage Inhibition Percentage Class / Type
Rogletimide [1] [2] Second 200 mg, twice daily 50.6% Type II (Nonsteroidal, Reversible)
400 mg, twice daily 63.5%
800 mg, twice daily 73.8%
Aminoglutethimide [1] [2] First 250 mg, four times daily 90.6% Type II (Nonsteroidal, Reversible)
Fadrozole [1] [2] Second 2 mg, twice daily 92.6% Type II (Nonsteroidal, Reversible)
Formestane [1] [2] Second 500 mg, intramuscular, weekly 92.5% Type I (Steroidal, Irreversible)
Exemestane [1] [2] Third 25 mg, once daily 97.9% Type I (Steroidal, Irreversible)
Anastrozole [1] [2] Third 1 mg, once daily 96.7% - 97.3% Type II (Nonsteroidal, Reversible)
Letrozole [1] [2] Third 2.5 mg, once daily >99.1% Type II (Nonsteroidal, Reversible)

Experimental Data and Mechanism

The quantitative data for this compound and other early-generation inhibitors primarily comes from clinical studies that measured whole-body aromatization in postmenopausal women [1]. This method uses tracer techniques to calculate the total inhibition of estrogen synthesis, providing a systemic measure of the drug's efficacy [1].

As a Type II, nonsteroidal inhibitor, this compound works through reversible competition. It binds directly to the heme group of the aromatase cytochrome P450 enzyme, blocking the natural substrate (androgen) from accessing the active site [3] [2]. The following diagram illustrates this competitive inhibition mechanism:

G cluster_normal Normal Aromatization cluster_inhibition Inhibition by this compound Androgen Androgen Aromatase Aromatase Androgen->Aromatase  Binds   Estrogen Estrogen Aromatase->Estrogen  Converts to   Androgen2 Androgen2 Aromatase2 Aromatase2 Androgen2->Aromatase2  Binding Prevented   BlockedConversion Conversion Blocked Aromatase2->BlockedConversion This compound This compound This compound->Aromatase2  Competitively Binds  

Summary for Researchers

  • Context of Data: this compound is a second-generation aromatase inhibitor, largely superseded in clinical practice by more potent and selective third-generation AIs like letrozole, anastrozole, and exemestane [1] [3]. The available inhibition data reflects its historical development stage.
  • Key Differentiator: this compound, like other Type II inhibitors, binds reversibly to the enzyme's heme moiety. This contrasts with Type I inhibitors (e.g., exemestane), which are steroidal analogs that irreversibly inactivate the enzyme [3] [2].
  • Assay Methods: Modern AI research utilizes both cell-free (direct measurement with recombinant enzyme) and cell-based (indirect measurement via cell proliferation) assays to evaluate potency [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

14P4QR28QF

Pharmacology

Rogletimide is an orally active aminoglutethimide derivative with potential antineoplastic activity. Rogletimide reversibly inhibits the activity of aromatase, a cytochrome P450 family enzyme found in many tissues and the key enzyme in the oxidative aromatization process of androgens to estrogens. In estrogen-dependent cancers, the inhibition of aromatase by this agent leads to a reduction in the synthesis of estrogen, thereby inhibiting estrogen-mediated signal transduction and consequently reducing tumor cell growth. In addition, rogletimide also inhibits enzymes that catalyzing conversion of cholesterol to corticosteroids.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Wikipedia

Rogletimide

Dates

Last modified: 08-15-2023
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2: Newton CJ, Mehta A, Dowsett M. The effect of the aromatase inhibitor, rogletimide (pyridoglutethimide), on guinea pig adrenal cell steroidogenesis and placental microsomal aromatase activity: comparison with aminoglutethimide and CGS 16949A. J Steroid Biochem Mol Biol. 1991 Nov;39(5A):723-7. PubMed PMID: 1659868.
3: MacNeill FA, Jones AL, Jacobs S, Lønning PE, Powles TJ, Dowsett M. The influence of aminoglutethimide and its analogue rogletimide on peripheral aromatisation in breast cancer. Br J Cancer. 1992 Oct;66(4):692-7. PubMed PMID: 1419608; PubMed Central PMCID: PMC1977412.
4: McCague R, Rowlands MG. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. J Med Chem. 1992 Oct 2;35(20):3699-704. PubMed PMID: 1433182.
5: van Bakergem E, van der Hoeven RA, Niessen WM, Tjaden UR, van der Greef J, Poon GK, McCague R. On-line continuous-flow dialysis thermospray tandem mass spectrometry for quantitative screening of drugs in plasma: rogletimide. J Chromatogr. 1992 May 15;598(2):189-94. PubMed PMID: 1618979.
6: Feutrie ML, Bonneterre J. [Aromatase inhibitors]. Bull Cancer. 1999 Oct;86(10):821-7. Review. French. PubMed PMID: 10572233.
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8: Ogbunude PO, Aboul-Enein HY. In vitro inhibition of aromatase by the enantiomers of aminoglutethimide and analogs. Chirality. 1994;6(8):623-6. PubMed PMID: 7857773.
9: Vanden Bossche HV, Moereels H, Koymans LM. Aromatase inhibitors--mechanisms for non-steroidal inhibitors. Breast Cancer Res Treat. 1994;30(1):43-55. Review. PubMed PMID: 7949204.
10: Dowsett M, Lønning PE. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology. Oncology. 1997;54 Suppl 2:11-4. Review. PubMed PMID: 9394854.
11: Kitawaki J, Yamamoto T, Urabe M, Tamura T, Inoue S, Honjo H, Okada H. Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide. Acta Endocrinol (Copenh). 1990 May;122(5):592-8. PubMed PMID: 2353556.
12: Njar VC, Brodie AM. Comprehensive pharmacology and clinical efficacy of aromatase inhibitors. Drugs. 1999 Aug;58(2):233-55. Review. PubMed PMID: 10473018.
13: Roseman BJ, Buzdar AU, Singletary SE. Use of aromatase inhibitors in postmenopausal women with advanced breast cancer. J Surg Oncol. 1997 Nov;66(3):215-20. Review. PubMed PMID: 9369969.
14: Seago A, Goss PE, Griggs LJ, Jarman M. Pyridoglutethimide [3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione], an analogue of aminoglutethimide. Metabolism and pharmacokinetics. Biochem Pharmacol. 1986 Sep 1;35(17):2911-6. PubMed PMID: 3741481.
15: Dowsett M, MacNeill F, Mehta A, Newton C, Haynes B, Jones A, Jarman M, Lonning P, Powles TJ, Coombes RC. Endocrine, pharmacokinetic and clinical studies of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione ('pyridoglutethimide') in postmenopausal breast cancer patients. Br J Cancer. 1991 Nov;64(5):887-94. PubMed PMID: 1931611; PubMed Central PMCID: PMC1977449.
16: Kelloff GJ, Lubet RA, Lieberman R, Eisenhauer K, Steele VE, Crowell JA, Hawk ET, Boone CW, Sigman CC. Aromatase inhibitors as potential cancer chemopreventives. Cancer Epidemiol Biomarkers Prev. 1998 Jan;7(1):65-78. Review. PubMed PMID: 9456245.
17: Aboul-Enein HY, Serignese V, Minguillón C, Oliveros L. Enantioselective separation of several piperidine-2, 6-diones on a covalently bonded cellulose 3,5-dimethylphenyl carbamate/10-undecenoate chiral selector. Biomed Chromatogr. 1997 Sep-Oct;11(5):303-6. Erratum in: Biomed Chromatogr 1998 Jan-Feb;12(1):45. PubMed PMID: 9376714.
18: Lønning PE, Dowsett M, Powles TJ. Postmenopausal estrogen synthesis and metabolism: alterations caused by aromatase inhibitors used for the treatment of breast cancer. J Steroid Biochem. 1990 Mar;35(3-4):355-66. Review. PubMed PMID: 2139151.
19: Dowsett M. Clinical development of aromatase inhibitors for the treatment of breast and prostate cancer. J Steroid Biochem Mol Biol. 1990 Dec 20;37(6):1037-41. Review. PubMed PMID: 2149504.
20: Yamamoto T, Urabe M, Tamura T, Kitawaki J, Honjo H, Okada H. Antitumor effect of pyridoglutethimide, an aromatase inhibitor, on 7,12-dimethylbenz(a)anthracene-induced mammary tumors of rat. Anticancer Res. 1991 Nov-Dec;11(6):1999-2002. PubMed PMID: 1776832.

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